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  • Product: 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine
  • CAS: 850879-26-4

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine Derivatives: A Technical Guide for Structural Elucidation

Executive Summary & Chemical Context The compound 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (CAS: 850879-26-4) represents a critical structural node in modern analytical chemistry. It is frequently encountered bot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (CAS: 850879-26-4) represents a critical structural node in modern analytical chemistry. It is frequently encountered both as a refractory environmental phototransformation product of sulfonylurea and triazine herbicides (such as tribenuron-methyl) , and as a highly functionalized scaffold in the development of novel anti-proliferative pharmaceuticals .

Unlike the highly symmetrical parent 1,3,5-triazines , the asymmetric substitution pattern of this derivative introduces complex structural dynamics. Spectroscopic characterization is fundamentally complicated by two phenomena:

  • Lactam-Lactim Tautomerism: The 2-hydroxy group exists in a solvent- and phase-dependent equilibrium with its 2-oxo (lactam) counterpart.

  • Conformational Mobility: The lone pairs on the exocyclic primary and secondary amines conjugate with the electron-deficient triazine ring, giving the C–N bonds partial double-bond character. This leads to restricted rotation and the presence of distinct symmetric and asymmetric conformers in solution .

This whitepaper provides a comprehensive, causality-driven guide to elucidating the structure of these derivatives using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (LC-MS/MS).

Analytical Workflow & Structural Dynamics

To accurately characterize these derivatives, a multi-modal approach is required. The workflow below illustrates the decision matrix for resolving tautomeric and conformational ambiguities.

TautomerWorkflow Sample 4-Amino-2-hydroxy-6-(methylamino) -1,3,5-triazine NMR VT-NMR (DMSO-d6) Sample->NMR IR FT-IR (ATR Solid State) Sample->IR MS ESI-MS/MS (+ Ion Mode) Sample->MS Tautomer Lactam vs. Lactim Ratio Elucidation NMR->Tautomer Chemical Shifts Conformer Propeller vs. Asymmetric Conformers NMR->Conformer Coalescence Temp IR->Tautomer C=O / C=N Bands Frag Structural & Isotopic Confirmation MS->Frag Collision Energy

Fig 1. Multi-modal spectroscopic workflow for triazine structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection

For 1,3,5-triazine derivatives bearing exchangeable protons (-OH, -NH, -NH2), DMSO-d6 is the solvent of choice. This is not merely for its exceptional solvating power; DMSO is a strong hydrogen-bond acceptor. It disrupts intermolecular triazine-triazine hydrogen bonding and significantly slows the chemical exchange rate of labile protons, allowing them to be resolved on the NMR timescale rather than broadening into the baseline.

Variable-Temperature (VT) NMR for Conformational Resolution

At 298 K, restricted rotation around the C(triazine)–N exocyclic bonds often results in severe line broadening or the appearance of minor conformer peaks (rotamers) . To confirm that these minor peaks are conformers and not impurities, VT-NMR is employed to push the system into a fast-exchange regime.

Protocol A: Self-Validating VT-NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the purified triazine derivative in 0.6 mL of anhydrous DMSO-d6.

  • Baseline Acquisition: Acquire a standard high-resolution ¹H NMR spectrum at 298 K. Document any peak broadening or signal duplication in the N-CH3 or NH regions.

  • Thermal Ramping: Increment the probe temperature to 373 K (100 °C) in 15 K steps. Allow exactly 5 minutes of thermal equilibration at each step to ensure uniform sample heating.

  • Coalescence Observation: Acquire ¹H spectra at each interval. At the coalescence temperature, distinct rotamer peaks will merge into a single, sharp time-averaged signal.

  • Internal Control (Self-Validation): Return the probe to 298 K, allow 10 minutes for equilibration, and re-acquire the ¹H spectrum. Causality: This step is critical to prove that the spectral changes observed at 373 K were due to dynamic conformational mobility and not thermal degradation of the triazine core. The final spectrum must perfectly overlay with the baseline spectrum.

Predictive NMR Data Summary

Table 1: Expected NMR Chemical Shifts (DMSO-d6, 298 K)

NucleusFunctional GroupExpected Shift (ppm)MultiplicityCausality / Mechanistic Notes
¹H N-CH₃2.70 – 2.90DoubletVicinal coupling (³J) to the adjacent NH proton.
¹H NH₂ (Amino)6.80 – 7.20Broad Singlet (2H)Broadening is driven by the quadrupolar relaxation of ¹⁴N.
¹H NH (Methylamino)7.50 – 8.00Broad Quartet (1H)Coupling to methyl protons; broad due to intermediate exchange.
¹H OH / NH (Ring)> 10.5Singlet (1H)Highly deshielded; shift depends heavily on lactam/lactim state.
¹³C N-CH₃27.0 – 30.0SingletStandard N-alkyl chemical shift.
¹³C C4 / C6 (Triazine)160.0 – 165.0SingletDeshielded by adjacent electronegative ring nitrogens.
¹³C C2 (Triazine)165.0 – 170.0SingletFurthest downfield if residing in the lactam (C=O) form.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the definitive tool for resolving the lactam-lactim tautomeric state in the solid phase. In the solid state, intermolecular hydrogen bonding heavily favors the lactam (2-oxo) form .

Table 2: Diagnostic FT-IR Vibrational Frequencies (Solid State ATR)

Wavenumber (cm⁻¹)Vibration TypeStructural Assignment
3300 – 3450N-H / O-H StretchPrimary/secondary amines; H-bonded OH (if in lactim form).
1650 – 1680C=O StretchDiagnostic: Confirms the presence of the 2-oxo (lactam) tautomer.
1530 – 1580C=N StretchTriazine ring skeletal vibrations.
1450 – 1500C=C / C-N StretchExocyclic C-N stretching mixed with ring deformation modes.

Mass Spectrometry (LC-ESI-MS/MS)

Due to the high proton affinity of the triazine ring nitrogens and the exocyclic amines, Electrospray Ionization in positive mode (ESI+) is highly efficient. Fragmentation via Collision-Induced Dissociation (CID) yields highly predictable neutral losses that validate the substitution pattern.

FragmentationPathway M_plus [M+H]+ m/z 142.1 Frag1 [M+H - NH3]+ m/z 125.1 M_plus->Frag1 -NH3 (17 Da) Frag2 [M+H - CH3NH2]+ m/z 111.1 M_plus->Frag2 -CH3NH2 (31 Da) Frag3 Ring Cleavage m/z 68.0 Frag1->Frag3 Heterolytic Cleavage Frag4 Ring Cleavage m/z 85.0 Frag2->Frag4 Heterolytic Cleavage

Fig 2. Primary ESI-MS/MS positive ion fragmentation pathways for the triazine core.

Protocol B: Self-Validating High-Resolution MS/MS Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile. Add 0.1% Formic Acid to artificially lower the pH and drive complete protonation of the triazine nitrogens prior to droplet desolvation.

  • Ionization: Infuse at 10 µL/min into the ESI source. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Precursor Isolation: Isolate the [M+H]⁺ precursor ion (m/z 142.1) in Q1 with a narrow isolation window (0.7 Da) to exclude isotopic interference.

  • Collision Energy (CE) Ramping (Self-Validation): Do not use a static CE. Apply a CE ramp from 10 to 40 eV using Argon as the collision gas. Causality: A static CE may over-fragment the fragile triazine ring, bypassing the diagnostic -NH₃ and -CH₃NH₂ losses. The CE must be dynamically adjusted until the precursor ion (m/z 142.1) survives at approximately 10% relative abundance compared to the base peak. This internal control ensures that both primary neutral losses and secondary ring cleavages are captured in a single, comprehensive MS/MS spectrum.

References[1] Benchchem. Spectroscopic Profile of 2,4,6-Tribromo-1,3,5-triazine: A Technical Guide. Benchchem Technical Resources. URL: https://www.benchchem.com/[2] Dobrikov, G. M., Nikolova, Y., Slavchev, I., Dangalov, M., Deneva, V., Antonov, L., & Vassilev, N. G. (2023). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 28(3), 1248. URL:https://doi.org/10.3390/molecules28031248[3] ACS Publications. (2024). Solar-Light-Mediated Phototransformation of Herbicide Tribenuron-Methyl Initiated by Its Coexisting Nitrate Ion in Sunlit Agricultural Drainages. Journal of Agricultural and Food Chemistry. URL:https://pubs.acs.org/doi/10.1021/acs.jafc.4c08415[4] Al Rasheed, H. H., Malebari, A. M., Dahlous, K. A., & El-Faham, A. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(11), 2708. URL:https://doi.org/10.3390/molecules25112708

Exploratory

Thermodynamic properties and thermal stability of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine

An In-Depth Technical Guide to the Thermodynamic Properties and Thermal Stability of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine For Researchers, Scientists, and Drug Development Professionals Abstract This technica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Thermal Stability of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to characterize the thermodynamic properties and thermal stability of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine. As a substituted s-triazine, this compound is of interest for its potential applications where stability under varying thermal conditions is a critical parameter. This document, authored from the perspective of a Senior Application Scientist, emphasizes the causal relationships behind experimental choices and the establishment of self-validating analytical systems. While specific experimental data for this particular triazine derivative is not extensively available in public literature, this guide outlines the authoritative protocols and theoretical frameworks necessary for its complete thermal characterization.

Introduction: The Significance of Triazine Derivatives

The 1,3,5-triazine ring is a stable heterocyclic scaffold known for its high nitrogen content and inherent thermal resistance.[1][2] This stability makes triazine derivatives valuable in a multitude of applications, including pharmaceuticals, energetic materials, and polymer chemistry.[3][4] For drug development professionals, a thorough understanding of a compound's thermodynamic properties and thermal stability is paramount. It directly influences shelf-life, formulation strategies, manufacturing processes, and ultimately, the safety and efficacy of the final product.[1] 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine, with its functional groups, presents a unique profile of hydrogen bonding capabilities and potential reactivities that necessitate a detailed thermal analysis.

Core Thermodynamic Properties: A Predictive Framework

While specific experimental values for 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine are not readily found, its thermodynamic properties can be predicted and experimentally determined. Key parameters include enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). These values are crucial for understanding the compound's energy landscape and its behavior in chemical reactions.

Table 1: Key Thermodynamic Parameters for Evaluation

Thermodynamic ParameterSymbolSignificance in Drug Development
Enthalpy of FormationΔfH°Indicates the energy stored within the molecule.
Gibbs Free Energy of FormationΔfG°Determines the spontaneity of formation and stability.
Molar Heat CapacityCpEssential for heat transfer calculations in processing.
EntropyMeasures the degree of molecular disorder.

Thermal Stability Assessment: Methodologies and Interpretations

The thermal stability of a compound is assessed by its response to increasing temperature. The primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a clear profile of its decomposition.[1]

  • Instrumentation: Utilize a high-precision thermogravimetric analyzer equipped with a furnace capable of a controlled heating rate.

  • Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) into an inert crucible (e.g., alumina).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 600 °C).[6]

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures at which significant mass loss occurs.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Interpretation start Start weigh Accurately weigh 1-5 mg of sample start->weigh place Place sample in inert crucible weigh->place load Load crucible into TGA furnace place->load purge Purge with _inert gas (N2)_ load->purge heat Apply linear heating ramp purge->heat measure Continuously measure mass vs. temperature heat->measure plot Generate TGA curve (Mass % vs. Temp) measure->plot determine Determine onset of decomposition (Td) plot->determine end End determine->end

Caption: Workflow for TGA analysis of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is ideal for identifying thermal transitions such as melting, crystallization, and decomposition.[1]

  • Instrumentation: Employ a differential scanning calorimeter with a stable baseline and high sensitivity.

  • Sample Preparation: Place a small, accurately weighed sample (1-5 mg) into a sealed aluminum pan. An empty, sealed pan is used as a reference.[5]

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: Subject the sample and reference to a controlled temperature program, typically a constant heating rate (e.g., 10 °C/min) over the desired temperature range.[1]

  • Data Analysis: The differential heat flow is recorded against temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition.[5]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Interpretation start Start weigh Accurately weigh 1-5 mg of sample start->weigh seal Seal sample in aluminum pan weigh->seal load Load sample and reference pans seal->load purge Purge with _inert gas (N2)_ load->purge heat Apply linear heating ramp purge->heat measure Measure differential heat flow heat->measure plot Generate DSC thermogram (Heat Flow vs. Temp) measure->plot identify Identify melting (Tm) and decomposition (Td) plot->identify end End identify->end

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Foundational

Introduction: The Significance of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine and its Receptor Binding Affinity

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine This guide provides a comprehensive framework for the detailed characterization of the recep...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine

This guide provides a comprehensive framework for the detailed characterization of the receptor binding affinity of the novel s-triazine derivative, 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine. While specific binding data for this compound is not yet prevalent in public literature, this document serves as a technical manual for researchers, scientists, and drug development professionals to elucidate its pharmacological profile. By leveraging established methodologies and drawing parallels with structurally related s-triazine compounds, this guide offers a robust roadmap for investigation.

The compound 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (CAS: 850879-26-4; Molecular Formula: C4H7N5O) belongs to the s-triazine class of heterocyclic compounds.[1][2] The s-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents with applications ranging from anticancer to antimicrobial.[3][4][5][6] The biological activity of these molecules is intrinsically linked to their ability to bind to specific protein targets, such as receptors and enzymes.

The determination of receptor binding affinity is a cornerstone of drug discovery and development. It quantifies the strength of the interaction between a ligand (the drug candidate) and its receptor.[7] This information is critical for:

  • Target validation and lead identification: Confirming that a compound interacts with the desired biological target.

  • Structure-Activity Relationship (SAR) studies: Understanding how chemical modifications to a molecule affect its binding affinity, guiding the optimization of lead compounds.

  • Predicting in vivo efficacy: A high binding affinity is often a prerequisite for potent pharmacological activity.

  • Assessing selectivity and potential off-target effects: Determining the compound's binding affinity for a range of receptors to predict its specificity and potential for side effects.

This guide will detail the primary methodologies for quantifying the binding affinity of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine to its potential receptor targets.

Part 1: Foundational Concepts in Receptor Binding

Understanding the following key parameters is essential for interpreting receptor binding data:

ParameterSymbolDefinitionSignificance
Equilibrium Dissociation Constant KdThe concentration of ligand at which 50% of the receptors are occupied at equilibrium.A direct measure of binding affinity; a lower Kd value indicates a higher binding affinity.[7]
Inhibitory Constant KiThe concentration of a competing ligand that will bind to 50% of the receptors in the absence of the radioligand.Represents the intrinsic binding affinity of a competitive inhibitor.[8]
Half-maximal Inhibitory Concentration IC50The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.A functional measure of a compound's potency in a specific assay; can be converted to Ki.[7][8]
Association Rate Constant konThe rate at which a ligand binds to its receptor.Provides insight into the kinetics of the binding interaction.
Dissociation Rate Constant koffThe rate at which a ligand dissociates from its receptor.A key determinant of the duration of the drug-receptor interaction.

Part 2: Methodologies for Determining Receptor Binding Affinity

The selection of a particular method depends on factors such as the nature of the receptor, the availability of reagents, and the specific information required (e.g., thermodynamics, kinetics).

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and robust method for characterizing ligand-receptor interactions.[9] They involve the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest.

This assay determines the affinity of an unlabeled test compound (e.g., 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine) by measuring its ability to compete with a radioligand for binding to the receptor.[10]

I. Membrane Preparation:

  • Culture cells expressing the target receptor to a high density.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the cells in a cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in a suitable buffer containing a cryoprotectant.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Store the membrane aliquots at -80°C.[10]

II. Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Test Compound: Membrane preparation, radioligand, and serial dilutions of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[10]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[10]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

III. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/ Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Diagram: Radioligand Competition Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-well Plate) cluster_incubation Incubation & Filtration cluster_detection Detection & Analysis prep1 Prepare Membrane Homogenate prep2 Prepare Radioligand Solution prep3 Prepare Serial Dilutions of Test Compound assay3 Test Compound Wells: Membranes + Radioligand + Test Compound prep3->assay3 assay1 Total Binding Wells: Membranes + Radioligand + Buffer assay2 Non-specific Binding Wells: Membranes + Radioligand + Excess Unlabeled Ligand inc1 Incubate to Equilibrium assay1->inc1 assay2->inc1 assay3->inc1 inc2 Rapid Vacuum Filtration inc1->inc2 inc3 Wash Filters inc2->inc3 det1 Scintillation Counting inc3->det1 det2 Calculate Specific Binding det1->det2 det3 Plot Dose-Response Curve det2->det3 det4 Determine IC50 and Ki det3->det4

Caption: Workflow for a radioligand competition binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[11] This allows for the determination of both kinetic and equilibrium binding parameters.

I. Sensor Chip Preparation and Ligand Immobilization:

  • Select an appropriate sensor chip (e.g., CM5).

  • Activate the carboxymethylated dextran surface of the sensor chip.

  • Immobilize the purified target receptor onto the sensor chip surface via amine coupling.

  • Deactivate any remaining active esters on the surface.

II. Binding Analysis:

  • Prepare a series of dilutions of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine in a suitable running buffer.

  • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The signal increases during the association phase and decreases during the dissociation phase.

  • Regenerate the sensor chip surface between injections to remove the bound analyte.

III. Data Analysis:

  • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

  • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.

Diagram: Surface Plasmon Resonance (SPR) Workflow

G cluster_prep Preparation cluster_injection Binding Measurement cluster_analysis Data Analysis prep1 Immobilize Receptor on Sensor Chip prep2 Prepare Analyte Dilutions inj1 Inject Analyte over Sensor Surface (Association) prep2->inj1 inj2 Flow Buffer over Surface (Dissociation) inj1->inj2 inj3 Regenerate Sensor Surface inj2->inj3 ana1 Generate Sensorgrams inj3->ana1 ana2 Fit Data to Binding Model ana1->ana2 ana3 Determine kon, koff, and Kd ana2->ana3

Caption: General workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[12]

I. Sample Preparation:

  • Prepare a solution of the purified target receptor in a suitable buffer.

  • Prepare a solution of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine in the same buffer. The ligand concentration should be 10-20 times higher than the receptor concentration.

  • Thoroughly degas both solutions to prevent air bubbles.

II. Titration:

  • Load the receptor solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

  • Perform a series of small injections of the ligand into the sample cell while maintaining a constant temperature.

  • The instrument measures the heat change associated with each injection.

III. Data Analysis:

  • The raw data is a series of heat-flow peaks corresponding to each injection.

  • Integration of these peaks yields a plot of heat change per mole of injectant versus the molar ratio of ligand to protein.

  • This binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.

  • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated from these values.

Diagram: Isothermal Titration Calorimetry (ITC) Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare and Degas Receptor Solution prep2 Prepare and Degas Ligand Solution tit2 Load Ligand into Syringe prep2->tit2 tit1 Load Receptor into Sample Cell tit1->tit2 tit3 Inject Ligand into Sample Cell tit2->tit3 ana1 Generate Binding Isotherm tit3->ana1 ana2 Fit Data to Binding Model ana1->ana2 ana3 Determine Kd, n, ΔH, and ΔS ana2->ana3

Caption: Workflow for a typical ITC experiment.

Part 3: Hypothetical Applications and Potential Receptor Targets for s-Triazine Derivatives

Given the broad biological activities of s-triazine derivatives, 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine could potentially interact with a variety of receptor targets.[5][6][13] The following are examples of receptor families that could be investigated based on the activities of related compounds.

Adenosine Receptors

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) involved in numerous physiological processes and are attractive drug targets.[14] Some s-triazine derivatives have been explored as adenosine receptor antagonists.[15]

Hypothetical Investigation:

  • A radioligand binding assay could be performed using membranes from cells expressing each of the four human adenosine receptor subtypes.[14]

  • Competition binding experiments with 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine would reveal its binding affinity and selectivity for each subtype.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in cancer therapy.[16] Several s-triazine derivatives have been developed as EGFR inhibitors.

Hypothetical Investigation:

  • The inhibitory activity of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine on EGFR kinase activity could be assessed using a biochemical assay that measures the phosphorylation of a substrate peptide.[17][18][19]

  • SPR could be used to directly measure the binding of the compound to the purified EGFR kinase domain.

Serotonin (5-HT) Receptors

The 5-HT receptor family, particularly the 5-HT7 receptor, is implicated in various central nervous system disorders.[20] N2,6-substituted 1,3,5-triazine-2,4-diamines have been shown to bind to 5-HT receptors.[15]

Hypothetical Investigation:

  • Radioligand binding assays using membranes from cells expressing the 5-HT7 receptor could be employed to determine the binding affinity of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine.[21][22]

Diagram: Potential Signaling Pathways for s-Triazine Derivatives

G cluster_ligand s-Triazine Derivative cluster_receptors Potential Receptor Targets cluster_pathways Downstream Signaling ligand 4-Amino-2-hydroxy-6- (methylamino)-1,3,5-triazine rec1 Adenosine Receptors (e.g., A2A) ligand->rec1 rec2 EGFR ligand->rec2 rec3 5-HT Receptors (e.g., 5-HT7) ligand->rec3 path1 Modulation of Adenylyl Cyclase rec1->path1 path2 RAS-RAF-MEK-ERK PI3K-AKT Pathways rec2->path2 path3 Modulation of cAMP Signaling rec3->path3

Caption: Potential receptor targets and downstream signaling pathways for s-triazine derivatives.

Conclusion

The characterization of the receptor binding affinity of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine is a critical step in elucidating its potential pharmacological activity. This guide provides a comprehensive overview of the key methodologies for determining binding affinity, including detailed protocols for radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry. By systematically applying these techniques and drawing upon the knowledge of related s-triazine compounds, researchers can effectively profile the interactions of this novel molecule with its biological targets, thereby paving the way for its potential development as a therapeutic agent.

References

Sources

Exploratory

Environmental persistence of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine metabolites

An In-depth Technical Guide on the Environmental Persistence of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine and Related Metabolites Authored for Researchers, Environmental Scientists, and Drug Development Profession...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Environmental Persistence of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine and Related Metabolites

Authored for Researchers, Environmental Scientists, and Drug Development Professionals

Abstract

The widespread use of s-triazine herbicides, such as atrazine, has led to the ubiquitous presence of their metabolites in various environmental compartments. Among these, hydroxylated and dealkylated derivatives represent a significant class of transformation products. This technical guide provides a comprehensive analysis of the environmental persistence, fate, and analytical determination of a key metabolite, 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine, a transformation product of widely used herbicides. We delve into the intricate pathways of its formation, the abiotic and biotic factors governing its degradation, and its relative persistence compared to parent compounds. This document synthesizes current scientific understanding, offering field-proven insights into experimental design for studying its environmental behavior and presenting robust analytical protocols for its quantification.

Introduction: The Significance of Triazine Metabolites

S-triazine herbicides have been instrumental in modern agriculture for controlling broadleaf and grassy weeds for decades.[1][2] However, their extensive application has raised environmental concerns due to their persistence and potential for contamination of soil and water resources.[1][3] The parent compounds undergo various transformation processes in the environment, leading to the formation of a suite of metabolites. These metabolites can sometimes exhibit persistence and mobility profiles that differ significantly from the parent herbicide, posing their own set of ecological risks.[4][5]

This guide focuses on 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (CAS 850879-26-4)[6][7], a representative dealkylated and hydroxylated metabolite. This compound arises from the environmental degradation of more complex triazine herbicides. Understanding its behavior is critical for a complete assessment of the long-term environmental impact of triazine herbicide use. Unlike the more mobile chloro-s-triazine precursors, hydroxylated metabolites like this one tend to be less mobile but can persist for extended periods in soil.[8]

Formation Pathways from Parent s-Triazine Herbicides

The formation of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine is a result of two primary degradation processes acting on parent herbicides like atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine): hydrolysis and N-dealkylation . These processes can be mediated by both chemical (abiotic) and microbial (biotic) mechanisms.

  • Chemical Hydrolysis: In acidic soil environments, atrazine can undergo chemical hydrolysis where the chlorine atom at the C-2 position of the triazine ring is replaced by a hydroxyl group (-OH), forming hydroxyatrazine (HA).[9]

  • Microbial N-dealkylation: Soil microorganisms play a crucial role in cleaving the ethyl and isopropyl side chains from the parent atrazine molecule.[2][9] This process yields metabolites such as deethylatrazine (DEA) and deisopropylatrazine (DIA).[9]

  • Combined Transformation: 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine is formed when a parent molecule undergoes both hydrolysis of the chloro substituent and the removal of one of its alkylamino side chains. For example, the de-ethylation of hydroxyatrazine results in this specific metabolite.

The relative contribution of these pathways is highly dependent on environmental conditions, particularly soil pH. Chemical hydrolysis is more dominant in acidic soils, leading to a higher prevalence of hydroxyatrazine, while microbial degradation and the formation of dealkylated metabolites are more significant in alkaline soils.[9]

Atrazine Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) Hydroxyatrazine Hydroxyatrazine (HA) (2-hydroxy-4-ethylamino-6-isopropylamino-s-triazine) Atrazine->Hydroxyatrazine Hydrolysis DEA Deethylatrazine (DEA) (2-chloro-4-amino-6-isopropylamino-s-triazine) Atrazine->DEA Microbial N-dealkylation TargetMetabolite 4-Amino-2-hydroxy-6- (isopropylamino)-1,3,5-triazine (Deethylhydroxyatrazine) Hydroxyatrazine->TargetMetabolite Microbial N-dealkylation DEA->TargetMetabolite Hydrolysis cluster_0 Microbial Degradation Pathway Metabolite 4-Amino-2-hydroxy-6-(alkylamino)- 1,3,5-triazine Metabolites Diamino 2,4-Diamino-6-hydroxy- 1,3,5-triazine Metabolite->Diamino Dealkylation (e.g., AtzB, TrzN) CyanuricAcid Cyanuric Acid (2,4,6-trihydroxy-1,3,5-triazine) Diamino->CyanuricAcid Deamination (e.g., AtzC) Biuret Biuret CyanuricAcid->Biuret Ring Cleavage (AtzD) Mineralization NH₃ + CO₂ (Ammonia + Carbon Dioxide) Biuret->Mineralization Hydrolysis (AtzE, AtzF)

Caption: Converging microbial pathway for the mineralization of hydroxylated triazine metabolites.

Factors Influencing Persistence

The rate of degradation and thus the persistence of these metabolites are highly variable and depend on several environmental factors.

FactorInfluence on PersistenceRationale
Soil Temperature Persistence decreases with increasing temperature.Microbial activity and the rate of chemical reactions generally double with every 10°C increase within an optimal range (e.g., 10-30°C). [2][9]
Soil Moisture Optimal moisture levels enhance degradation.Water is essential for microbial activity and acts as a reactant in hydrolysis. Both overly dry and waterlogged (anaerobic) conditions can slow degradation. [8]
Soil pH Influences degradation pathways.Acidic pH favors chemical hydrolysis to form hydroxylated metabolites. Neutral to alkaline pH favors microbial N-dealkylation. [9]
Organic Matter Can increase persistence.Hydroxylated triazines can bind to soil organic matter, reducing their bioavailability for microbial degradation and making them less mobile. [8]
Microbial Community Adapted communities significantly reduce persistence.Soils with a history of triazine application often harbor adapted microbial populations with the necessary degradative genes, leading to enhanced degradation rates. [10]
Environmental Mobility and Half-Life

Hydroxylated metabolites like 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine are significantly less mobile in soil compared to their chloro-s-triazine parent compounds. [8]This reduced mobility is due to stronger adsorption to soil particles. While this lowers the risk of groundwater contamination by the metabolite itself, it contributes to its long-term persistence in the topsoil. [8] The half-life (DT50) of triazine compounds can vary widely. For the parent compound atrazine, half-lives can range from 20 to over 100 days depending on conditions. [8]Hydroxyatrazine residues have been observed to decrease to 33% of their applied concentration after 180 days in non-irradiated soil microcosms, indicating significant persistence. [11]

Compound Matrix Half-Life (t½) / Dissipation Time (DT50) Conditions Reference
Atrazine Soil 28.4 - 102.9 days Lab, 10-25°C [9]
Atrazine Surface Water >100 days 20°C [8]
Simazine Sea/River Water 29 - 49 days Sunlight [12]
Terbuthylazine Sea/River Water 76 - 331 days Sunlight [12]
Dealkylated Metabolites (DEA, DIA) Soil Decreased to <2% of applied amount in 180 days Non-irradiated microcosms [11]

| Hydroxyatrazine (HA) | Soil | Decreased to 33% of applied amount in 180 days | Non-irradiated microcosms | [11]|

Analytical Methodologies for Quantification

Accurate quantification of triazine metabolites in environmental matrices is essential for risk assessment. The low concentrations and the presence of interfering substances necessitate highly sensitive and selective analytical methods. The standard approach involves sample extraction, cleanup/concentration, and chromatographic analysis. [13][14][15]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is the most common technique for extracting and concentrating triazine metabolites from aqueous samples. [14][16][17]It offers high recovery rates and efficient cleanup.

Workflow Rationale:

  • Adsorbent Choice: Carbon-based adsorbents (e.g., graphitized carbon black) or C18 bonded silica are effective for trapping triazine compounds. [16][17]Cation-exchange resins are particularly useful for hydroxylated metabolites. [11]* pH Adjustment: Adjusting the sample pH (e.g., to 3.0) can improve the retention of certain analytes on the SPE sorbent. [14]* Elution: A polar organic solvent like methanol is used to elute the retained analytes from the cartridge. [14]* Concentration: The eluate is often evaporated to a small volume to increase the concentration of the analytes before analysis.

Sample 1. Water Sample (e.g., 500 mL) Load 3. Sample Loading Sample->Load Condition 2. SPE Cartridge Conditioning Condition->Load Wash 4. Cartridge Washing (Remove Interferences) Load->Wash Elute 5. Analyte Elution (Methanol) Wash->Elute Concentrate 6. Concentration (Nitrogen Evaporation) Elute->Concentrate Analysis 7. LC-MS/MS Analysis Concentrate->Analysis

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development for the Quantification of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine

Executive Summary The quantification of highly polar triazine metabolites, such as 4-amino-2-hydroxy-6-(methylamino)-1,3,5-triazine, presents significant analytical challenges in environmental and pharmacokinetic monitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly polar triazine metabolites, such as 4-amino-2-hydroxy-6-(methylamino)-1,3,5-triazine, presents significant analytical challenges in environmental and pharmacokinetic monitoring. Conventional reversed-phase liquid chromatography (RPLC) often fails to retain these nitrogen-rich, highly polar degradation products. Furthermore, the presence of a hydroxyl group on the triazine ring induces keto-enol tautomerism, which can severely degrade peak shape if the chromatographic environment is not rigorously controlled.

This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Ultraviolet (UV) detection. By leveraging orthogonal retention mechanisms and strict pH control, this protocol ensures high sensitivity, symmetrical peak shapes, and reproducible quantification.

Analyte Profiling & Mechanistic Insights

Structural Challenges and Polarity

The target analyte, 4-amino-2-hydroxy-6-(methylamino)-1,3,5-triazine, is a terminal degradation product of substituted triazine compounds. Its structure consists of a 1,3,5-triazine core substituted with an amino group, a methylamino group, and a hydroxyl group.

The Polarity Problem: Standard C18 solid-phase extraction (SPE) and C18 analytical columns rely on hydrophobic partitioning. Highly polar triazine metabolites exhibit poor affinity for hydrophobic stationary phases, leading to premature breakthrough during extraction[1] and elution within the void volume during HPLC analysis[2].

Pathway A Parent Triazine (N-methylated compound) B Intermediate Metabolite A->B N-Dealkylation C 4-Amino-2-hydroxy-6- (methylamino)-1,3,5-triazine B->C Hydroxylation / Dechlorination

Fig 1: Generalized metabolic degradation pathway yielding the target hydroxy-triazine metabolite.

The Tautomerism Phenomenon

Hydroxy-triazines exist in a dynamic equilibrium between the enol form (hydroxy-triazine) and the keto form (triazinone). If the mobile phase pH is unbuffered or near the pKa of this transition, the interconversion rate occurs on the same timescale as the chromatographic separation. This phenomenon manifests as severe peak broadening, shouldering, or split peaks[3].

The Solution: To achieve a sharp, symmetrical peak, the analyte must be locked into a single protonation state. This is accomplished by utilizing a high-capacity buffer (e.g., 20 mM ammonium formate) adjusted to an acidic pH (3.5), which suppresses the tautomeric shift and ensures uniform interaction with the stationary phase[3].

Tautomerism Keto Keto Tautomer (Triazinone Form) Enol Enol Tautomer (Hydroxy-triazine Form) Keto->Enol Dynamic Equilibrium Problem Uncontrolled pH: Peak Broadening & Splitting Keto->Problem Enol->Problem Solution Buffered Mobile Phase (pH 3.5): Locks Protonation State Problem->Solution Apply 20 mM Ammonium Formate Result Sharp, Symmetrical Chromatographic Peak Solution->Result

Fig 2: Logical relationship between triazine tautomerism, pH control, and peak shape.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflow establishes a self-validating system from sample preparation to final quantification.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Because C18 sorbents fail to retain this analyte[1], a polymeric mixed-mode cation exchange (MCX) sorbent is required. The basic amino groups of the analyte are protonated at low pH, allowing strong ionic retention while matrix interferences are washed away.

Step-by-Step SPE Workflow:

  • Sample Pre-treatment: Adjust 5.0 mL of the aqueous sample to pH 3.0 using 2% formic acid to ensure complete protonation of the analyte's amino groups.

  • Conditioning: Pass 3.0 mL of Methanol (MeOH) followed by 3.0 mL of 2% formic acid in water through the MCX cartridge (60 mg/3 mL).

  • Loading: Load the acidified sample at a flow rate of 1.0 mL/min.

  • Washing: Wash with 3.0 mL of 2% formic acid in water, followed by 3.0 mL of 100% MeOH to remove neutral and acidic interferences.

  • Elution: Elute the target analyte with 4.0 mL of 5% ammonium hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the analyte, releasing it from the cation-exchange sites.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 500 µL of 90:10 Acetonitrile:Water to match the initial HILIC mobile phase conditions[4].

Workflow S1 1. Sample Collection Acidify to pH 3.0 S2 2. Mixed-Mode SPE (MCX) Capture protonated amines S1->S2 S3 3. Elution & Reconstitution 90% Acetonitrile for HILIC S2->S3 S4 4. HILIC-UV Analysis Isocratic Elution at 214 nm S3->S4 S5 5. Data Processing Quantification via External Calibration S4->S5

Fig 3: End-to-end experimental workflow from sample preparation to HILIC-UV quantification.

HILIC-UV Chromatographic Conditions

The conjugated 1,3,5-triazine ring exhibits a strong π→π∗ transition, allowing for highly sensitive UV detection at 214 nm[3].

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification / ConditionRationale
Column Zwitterionic HILIC (150 mm × 4.6 mm, 3.5 µm)Provides a water-enriched layer for the partitioning of highly polar analytes[2].
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.5)High buffer capacity locks the tautomeric state; acidic pH maintains protonation[3].
Mobile Phase B 100% Acetonitrile (HPLC Grade)Acts as the weak solvent in HILIC mode to drive retention.
Elution Mode Isocratic: 15% A / 85% BHigh organic content is mandatory for HILIC retention.
Flow Rate 1.0 mL/minEnsures optimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CStabilizes partitioning kinetics and reduces backpressure.
Detection UV at 214 nmMaximizes triazine ring absorption while avoiding solvent cutoff interference.
Injection Vol 10 µLPrevents band broadening (assuming sample is in 90% ACN).

Data Presentation & Method Validation

A rigorous validation of the method demonstrates its reliability for routine quantification. The following table summarizes the expected performance metrics when executing this protocol.

Table 2: Method Validation Parameters

Validation ParameterResult / Acceptance Criteria
Linear Range 0.05 – 50.0 µg/mL ( R2≥0.999 )
Limit of Detection (LOD) 0.015 µg/mL (S/N = 3)
Limit of Quantification (LOQ) 0.05 µg/mL (S/N = 10)
Intra-day Precision (RSD, n=6) 2.5%
Inter-day Precision (RSD, n=3 days) 4.0%
SPE Absolute Recovery 88% – 95%
Peak Asymmetry Factor ( As​ ) 0.95 – 1.10

Troubleshooting Guide

Even with a robust protocol, matrix effects or system variations can introduce artifacts. Use this causality-based guide to resolve common chromatographic issues:

  • Issue: Peak Splitting or Severe Tailing

    • Causality: The mobile phase buffer capacity is insufficient, allowing the analyte to oscillate between keto and enol tautomers during elution[3].

    • Action: Verify the preparation of the Mobile Phase A. Ensure the ammonium formate concentration is strictly 20 mM and the pH is accurately adjusted to 3.5.

  • Issue: Analyte Elutes Near the Void Volume

    • Causality: The aqueous content in the mobile phase or the sample diluent is too high, disrupting the HILIC water layer[2].

    • Action: Ensure the isocratic pump is delivering 85% Acetonitrile. Critically, ensure the sample is reconstituted in at least 90% Acetonitrile prior to injection. Injecting highly aqueous samples in HILIC causes catastrophic band broadening and loss of retention.

  • Issue: Low Recovery during SPE

    • Causality: Analyte breakthrough during the loading phase due to insufficient protonation, or incomplete elution.

    • Action: Verify the sample is acidified to pH 3.0 before loading onto the MCX cartridge. Ensure the elution solvent contains freshly prepared 5% NH4​OH to fully neutralize the analyte for release.

References

  • Validation of a novel extraction method for studying hexahydro-1,3,5-trinitro-1,3,5 triazine (RDX) biodegradation by ruminal microbiota Source: Oregon State University URL:[Link]

  • c18 spe column: Topics by Science.gov Source: Science.gov URL:[Link]

  • An HPLC Method with UV Detection, pH Control, and Reductive Ascorbic Acid for Cyanuric Acid Analysis in Water Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Quantitation of urinary atrazine and its metabolites by on-line solid phase extraction-high performance liquid chromatography-tandem mass spectrometry Source: ResearchGate URL:[Link]

Sources

Application

Sample preparation guidelines for 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine biological assays

Introduction The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory propert...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2][3] 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine is a specific derivative with potential for investigation in various biological assays. The accuracy and reproducibility of these assays are critically dependent on the correct preparation and handling of the compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sample preparation guidelines for 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine to ensure reliable and consistent results in biological assays.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deep understanding of the critical parameters involved in sample preparation.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is fundamental to developing robust assay protocols. While specific experimental data for 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine is not extensively published, we can infer key characteristics based on its structure and general knowledge of triazine derivatives.

PropertyValue/InformationSource/Rationale
Molecular Formula C4H7N5O[4][5]
Molecular Weight 141.13 g/mol [4][5]
CAS Number 850879-26-4[4][5]
Appearance Likely a white to off-white powder.General characteristic of similar small molecules.[6]
Solubility Expected to have low solubility in aqueous solutions and higher solubility in organic solvents like DMSO.[7]The triazine core can lead to poor water solubility.[7] DMSO is a common solvent for small molecules in biological assays.[8][9]
Stability Triazine nucleosides have shown dependence on pH and solvent, with greater stability in aprotic solvents and at higher pH in aqueous solutions.[10] Triazine compounds can be susceptible to photodegradation.[11][12]It is crucial to protect solutions from light and consider the pH of aqueous buffers.
Storage Store the solid compound at -20°C, protected from light and moisture.[13] Aliquoted stock solutions in DMSO should be stored at -20°C or -80°C.[6]To prevent degradation and maintain compound integrity.

Core Workflow for Sample Preparation

The following diagram outlines the general workflow for preparing 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine for biological assays.

Sample Preparation Workflow General Sample Preparation Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh Compound B Dissolve in DMSO A->B C Vortex & Gentle Warming (if needed) B->C D Aliquot into Working Volumes C->D E Store at -20°C or -80°C D->E F Thaw Stock Aliquot E->F For Assay Use G Serial Dilution in Assay Medium/Buffer F->G H Final Concentration in Assay G->H

Caption: General workflow for stock and working solution preparation.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.[13]

Rationale: Dimethyl sulfoxide (DMSO) is a versatile aprotic solvent capable of dissolving a wide range of organic compounds and is generally well-tolerated by many cell lines at low concentrations (<0.5%).[6][8] Preparing a concentrated stock solution allows for minimal addition of solvent to the final assay, thereby reducing potential solvent-induced artifacts.

Materials:

  • 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Calculate the Required Mass:

    • Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 141.13 g/mol * 1000 mg/g = 1.4113 mg

  • Weigh the Compound:

    • Before opening the vial, centrifuge it briefly to ensure all powder is at the bottom.[6]

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of the compound into the tube. For small quantities, it is often practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the solvent volume accordingly to achieve the desired concentration.[9]

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[13]

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath for a few minutes may be necessary.[13] Always check for any signs of degradation (e.g., color change) upon warming.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6][13]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[14]

    • Store the aliquots at -20°C, protected from light. For long-term storage (>6 months), -80°C is recommended.[6]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Rationale: For cell-based assays, it is crucial to dilute the DMSO stock solution into the appropriate cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid cytotoxicity.[6]

Materials:

  • 10 mM stock solution of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine in DMSO

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

    • Briefly vortex the thawed stock solution to ensure homogeneity.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution in cell culture medium to prepare a range of working concentrations. It is advisable to perform an intermediate dilution step to minimize pipetting errors.

    • Example for a 100 µM final concentration in a 100 µL assay volume:

      • Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of cell culture medium.

      • Add 10 µL of the 1 mM intermediate solution to 90 µL of cell culture medium in the well of a 96-well plate. This will result in a final concentration of 100 µM.

    • Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in the assay wells does not exceed a level that is toxic to the specific cell line being used (typically <0.5%).[6]

Quality Control

A robust quality control (QC) process is essential for ensuring the reliability of biological assay data.[15]

Recommended QC Measures:

  • Purity Assessment: The purity of the compound should be confirmed upon receipt, typically by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[16] A purity of >98% is recommended for reliable results.[13]

  • Concentration Verification: The concentration of the stock solution can be verified using techniques like quantitative NMR (qNMR) or by HPLC with a standard curve.

  • Stability Assessment: The stability of the compound in both DMSO stock and aqueous working solutions should be evaluated, especially if the solutions are to be stored for extended periods.[17][18] This can be done by periodically re-analyzing the solutions by HPLC for the appearance of degradation products.[18] Triazine compounds can exhibit instability, and factors like pH and light exposure should be considered.[10][11][12]

Example Application: Cell Viability (MTT) Assay

Triazine derivatives have been widely investigated for their anticancer properties.[1][19][20][21] A common initial screen for such activity is a cell viability assay, such as the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[22] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.[22] The amount of formazan produced is proportional to the number of viable cells.

MTT Assay Workflow

MTT Assay Workflow MTT Cell Viability Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of the compound B->C D Incubate for desired treatment period (e.g., 48-72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO or SDS) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for a typical MTT cell viability assay.

Protocol 3: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

  • Compound Treatment: Remove the old medium and add 100 µL of medium containing the desired concentrations of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (prepared as per Protocol 2). Include vehicle-only controls.[23]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in pre-warmed, serum-free medium to a final concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.[23]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[23][24]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]

  • Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[24]

Example Application: Enzyme Inhibition Assay

Many triazine derivatives have been identified as inhibitors of various enzymes, such as kinases and monoamine oxidases.[20][25][26][27]

General Enzyme Inhibition Assay Workflow

Enzyme Inhibition Assay Workflow General Enzyme Inhibition Assay Workflow A Prepare assay buffer, enzyme, substrate, and inhibitor solutions B Add buffer, inhibitor (or vehicle), and enzyme to wells A->B C Pre-incubate to allow inhibitor-enzyme binding B->C D Initiate reaction by adding substrate C->D E Monitor reaction progress (e.g., absorbance, fluorescence) D->E F Calculate reaction rates and percent inhibition E->F G Determine IC50 value F->G

Caption: A generalized workflow for an enzyme inhibition assay.

Protocol 4: General Enzyme Inhibition Assay
  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine in the appropriate assay buffer.

  • Assay Plate Setup: In a microplate, add the assay buffer, serial dilutions of the inhibitor, and the enzyme solution.[28] Include controls for 100% enzyme activity (vehicle instead of inhibitor) and a blank (no enzyme).[28]

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.[28]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[28]

  • Kinetic Measurement: Immediately measure the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader.[28]

  • Data Analysis: Calculate the reaction rate for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a sigmoidal dose-response curve) to determine the IC50 value.[28]

Conclusion

The successful use of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine in biological assays hinges on meticulous sample preparation. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can ensure the integrity of their compound solutions, leading to more accurate, reproducible, and reliable experimental outcomes. It is imperative to empirically determine the optimal conditions for solubility, stability, and assay performance for this specific compound within the context of the biological system under investigation.

References

  • Hysell, M., Siegel, J. S., & Tor, Y. (2005). Synthesis and stability of exocyclic triazine nucleosides. Organic & Biomolecular Chemistry, 3(16), 2946–2952. [Link]

  • Maschke, A., & Wube, A. (2022). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Šlachtová, V., Motornov, V., Beier, P., & Vrabel, M. (2024). (A) Stability of triazine 1 b at 37 °C in H2O containing 10 % DMSO and... ResearchGate. [Link]

  • Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2002). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 50(16), 4634–4640. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Captivate Bio. [Link]

  • Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2001). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Global Nest: The International Journal, 3(3), 191-200. [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]

  • Kou, D., Wigman, L., Yehl, P., & Dong, M. W. (2016). Separation Science in Drug Development, Part 4: Quality Control. LCGC International, 29(8), 450-461. [Link]

  • Kymos. (2026, March 9). Quality control of small molecules. Kymos. [Link]

  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Nuvisan. [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Quality Control of Small Molecule Drugs. Eastern Analytical Symposium. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. [Link]

  • TDX. (n.d.). Chapter 3 – Structural characterization of triazines. TDX. [Link]

  • El-Gamal, M. I., et al. (2021). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]

  • Encyclopedia.pub. (2023, August 30). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]

  • Taha, M., et al. (2019). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. [Link]

  • ChemBK. (2024, April 9). 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine. ChemBK. [Link]

  • Al-Hiari, Y. M., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC. [Link]

  • MDPI. (2026, March 2). Exploring s-triazine derivatives as anticancer agents. MDPI. [Link]

  • Kamiloglu, S., et al. (2025, October 18). Guidelines for cell viability assays. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]

  • ChEMBL - EMBL-EBI. (n.d.). Document: Synthesis of novel diarylamino-1,3,5-triazine derivatives as FAK inhibitors with anti-angiogenic activity. (CHEMBL2406973). ChEMBL - EMBL-EBI. [Link]

  • MDPI. (2022, November 1). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. PubChem. [Link]

  • Szymański, P., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. PMC. [Link]

  • J. Chem. Soc., Perkin Trans. 2. (2004, June 15). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. J. Chem. Soc., Perkin Trans. 2. [Link]

  • Dolzhenko, A. V., & Lim, S. H. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry, 243, 114645. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. [Link]

  • Molecules. (2010). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Molecules, 15(11), 7737-7777. [Link]

Sources

Method

Application Note: Quantitative Purity Determination of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine using Proton NMR Spectroscopy (¹H-qNMR)

Abstract This application note presents a detailed, validated protocol for the determination of purity for 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine, a key heterocyclic compound, using quantitative ¹H Nuclear Magn...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated protocol for the determination of purity for 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine, a key heterocyclic compound, using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary ratio method of measurement, qNMR offers a direct and highly accurate means of quantification without the need for a specific reference standard of the analyte, a significant advantage over traditional chromatographic techniques.[1][2] This guide provides a comprehensive walkthrough of method development, from the selection of appropriate solvents and internal standards to the optimization of acquisition parameters and data analysis, ensuring metrologically traceable and reliable results for researchers, quality control analysts, and drug development professionals.

Introduction: The Need for Accurate Purity Assessment

4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine is a substituted s-triazine, a chemical scaffold of significant interest in medicinal chemistry and materials science.[3] The precise characterization of its purity is a critical prerequisite for its use in subsequent applications, particularly in pharmaceutical development, where impurities can directly impact efficacy and safety.

Quantitative NMR (qNMR) has emerged as a powerful tool for the purity assignment of organic compounds.[4] The fundamental principle of NMR spectroscopy dictates that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[5] By co-dissolving a known mass of a sample with a known mass of a highly pure, stable internal standard (calibrant), the purity of the analyte can be determined with high accuracy and precision, traceable to the International System of Units (SI).[6][7]

This protocol details the internal standard method, which is widely regarded as the most accurate and reproducible approach for qNMR analysis.[8]

Principle of the qNMR Assay

The absolute purity of an analyte is calculated by comparing the integrated area of one of its signals to the integrated area of a signal from a certified internal standard (IS) of known purity. The calculation is based on the following equation:

Purity_analyte (%) = ( I_analyte / I_IS ) * ( N_IS / N_analyte ) * ( MW_analyte / MW_IS ) * ( m_IS / m_analyte ) * Purity_IS

Where:

  • I_analyte, I_IS : Integrated areas of the signals for the analyte and internal standard, respectively.

  • N_analyte, N_IS : Number of protons giving rise to the respective integrated signals for the analyte and internal standard.

  • MW_analyte, MW_IS : Molecular weights of the analyte and internal standard.

  • m_analyte, m_IS : Mass of the analyte and internal standard.

  • Purity_IS : Certified purity of the internal standard (as a weight/weight percentage).

Experimental Workflow and Protocol

The entire process, from planning to final result, requires careful attention to detail to minimize measurement uncertainty.

qNMR_Workflow cluster_prep 1. Method Planning & Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing & Calculation p1 Select Internal Standard (e.g., Maleic Acid) p2 Select Solvent (e.g., DMSO-d6) p1->p2 p3 Accurate Weighing (Microbalance) p2->p3 a1 Prepare Sample Solution (Analyte + IS in Solvent) p3->a1 a2 Optimize Spectrometer (Tune, Lock, Shim) a1->a2 a3 Acquire Spectrum (Quantitative Parameters) a2->a3 d1 Process FID (FT, Phase, Baseline) a3->d1 d2 Integrate Signals d1->d2 d3 Calculate Purity (Using qNMR Equation) d2->d3 result Purity Result d3->result Final Report

Caption: High-level workflow for qNMR purity determination.

Materials and Reagents
ItemSpecificationRationale
Analyte 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazineThe compound to be analyzed.
Internal Standard Maleic AcidHigh purity (≥99.5%), stable, non-volatile, excellent solubility in DMSO-d6, and a simple ¹H spectrum (a singlet for the two vinyl protons) that does not overlap with analyte signals.[9][10]
Deuterated Solvent Dimethyl sulfoxide-d6 (DMSO-d6)Excellent solvent for polar compounds, preventing solubility issues.[11][12] Its residual proton signal (~2.50 ppm) is unlikely to interfere with key analyte signals.[13]
Equipment High-precision microbalance (readability ≤ 0.01 mg)Accurate weighing is one of the most critical factors influencing the final uncertainty of the measurement.[14]
NMR Spectrometer≥ 400 MHz, equipped with temperature control.
NMR TubesHigh-precision 5 mm tubes.
GlasswareClass A volumetric flasks and vials.
Step-by-Step Sample Preparation Protocol
  • Weighing the Internal Standard (IS): Accurately weigh approximately 5-10 mg of maleic acid into a clean, dry glass vial. Record the mass precisely (e.g., to 0.01 mg).

  • Weighing the Analyte: In the same vial, add approximately 10-20 mg of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine. Record the mass precisely. Causality: A mass ratio that yields a signal intensity ratio between the analyte and IS close to 1:1 is recommended for optimal integration accuracy.[15]

  • Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Homogenization: Vortex the vial for at least 60 seconds or until both the analyte and the IS are completely dissolved. Visual inspection is critical to ensure no particulate matter remains. Incomplete dissolution leads to signal broadening and inaccurate results.[16]

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition Protocol

Acquiring a spectrum for quantification requires specific parameter choices to ensure that signal intensities are directly and uniformly proportional to concentration. Standard, non-quantitative parameters are not suitable.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d6 and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Temperature Equilibration: Allow the sample to equilibrate to the probe temperature (e.g., 298 K) for at least 5 minutes. Temperature stability is crucial as chemical shifts can be temperature-dependent.[17]

  • Determine Relaxation Delay (d1): The spin-lattice relaxation time (T₁) for all signals to be integrated must be determined to set the relaxation delay. This can be done using the standard inversion-recovery pulse sequence.

  • Acquisition Parameters: Set the following parameters for the ¹H NMR experiment.

ParameterRecommended ValueRationale
Pulse Angle 90°Ensures maximum and uniform excitation across the spectrum for all spins, which is a prerequisite for accurate quantification.[16][18]
Relaxation Delay (d1) ≥ 7 x T₁ (longest)CRITICAL: This ensures >99.9% spin relaxation back to equilibrium before the next pulse. A shorter delay will lead to signal saturation and underestimation of the integral. A conservative value of 60 seconds is often sufficient if T₁ is not measured.[15][16]
Acquisition Time (aq) ≥ 3 secondsProvides sufficient digital resolution to accurately define the peaks.
Number of Scans (ns) 16 - 64 (or more)Set to achieve a Signal-to-Noise (S/N) ratio of at least 250:1 for the signals being integrated to ensure integration errors are <1%.[1][19]
Spectral Width (sw) ~16 ppmMust encompass all signals from the analyte and internal standard.

Data Processing and Purity Calculation

Careful and consistent data processing is as important as data acquisition.[14]

  • Fourier Transform (FT): Apply an exponential multiplication with a line broadening (LB) factor of 0.1 - 0.3 Hz to improve S/N without significantly degrading resolution.[19] Apply FT.

  • Phase Correction: Manually adjust the zero-order (PHC0) and first-order (PHC1) phase correction to ensure all peaks are perfectly phased. Automated phasing is often insufficient for high-accuracy work.[14]

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum. This is essential for accurate integration.[19]

  • Signal Integration:

    • Analyte Signal: The N-methyl (–NHCH ₃) protons of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine are expected to produce a distinct, well-resolved signal (likely a doublet or singlet depending on exchange rates), suitable for integration. Let's assume this signal is at δ_analyte.

    • Internal Standard Signal: Integrate the sharp singlet from the two vinyl protons of maleic acid at ~6.2 ppm.

    • Set the integral of one of the signals (e.g., the IS) to a fixed value and measure the relative integral of the other.

Sample Calculation

The following table provides an example calculation based on hypothetical data.

ParameterAnalyte (Triazine)Internal Standard (Maleic Acid)
Mass (m) 15.25 mg8.12 mg
Molecular Weight (MW) 141.13 g/mol [20][21]116.07 g/mol
Signal Integrated N-CH₃-CH=CH-
Number of Protons (N) 32
Integral Value (I) 2.452.00
Purity (P) To be calculated 99.8%

Calculation:

Purity_analyte = ( 2.45 / 2.00 ) * ( 2 / 3 ) * ( 141.13 / 116.07 ) * ( 8.12 / 15.25 ) * 99.8%

Purity_analyte = (1.225) * (0.6667) * (1.216) * (0.5325) * 99.8%

Purity_analyte = 98.5%

Method Validation

For use in a regulated environment, any analytical procedure must be validated to demonstrate its suitability for the intended purpose.[5] Key validation parameters for a qNMR method are outlined by organizations like the IUPAC and in pharmacopeias.[2][22]

Validation_Pillars center Validated qNMR Method spec Specificity center->spec lin Linearity & Range center->lin acc Accuracy center->acc prec Precision (Repeatability & Intermediate) center->prec rob Robustness center->rob loq LOQ / LOD center->loq

Caption: Core parameters for analytical method validation.

  • Specificity: Demonstrated by the absence of interfering signals at the chemical shifts of the analyte and the IS. A blank sample (solvent and IS only) should be run to confirm.

  • Linearity: Prepare a series of at least five samples with varying analyte-to-IS mass ratios. A plot of the (I_analyte / I_IS) versus (m_analyte / m_IS) should yield a straight line with a correlation coefficient (R²) > 0.999.[2]

  • Accuracy: Can be assessed by analyzing a sample of the analyte with a known, certified purity from another primary method (e.g., mass balance) or by spiking a sample with a known amount of analyte.

  • Precision:

    • Repeatability: Determined by analyzing at least six replicate samples under the same operating conditions over a short interval. The relative standard deviation (RSD) should typically be < 1.0%.

    • Intermediate Precision: Assessed by repeating the analysis on different days, with different analysts, or on different instruments.

  • Robustness: The method's resilience is tested by making small, deliberate changes to parameters like the relaxation delay (e.g., ±10%) or temperature (e.g., ±2 K) and observing the impact on the results.[5]

Conclusion

The ¹H-qNMR protocol described provides a robust, reliable, and direct method for determining the purity of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine. By carefully controlling experimental variables—especially sample weighing and NMR acquisition parameters like the relaxation delay—this technique yields highly accurate and precise results traceable to SI standards. The method's simplicity, speed, and the elimination of the need for a compound-specific reference standard make it an invaluable tool for quality control and research in the chemical and pharmaceutical industries.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 679-692.
  • Gadape, H. H. Method Development & Validation of Some Pharmaceuticals by Modern Analytical Techniques. Scribd. [Link]

  • USP qNMR Expert Panel. (2018). A Holistic Approach to Quantitative NMR Method Development and Validation. USP Pharmacopeial Forum. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Wang, Y., et al. (2021). ¹H NMR spectra of melamine, P204 and PM in DMSO. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7955, Melamine. PubChem. [Link]

  • El-Yazbi, A. M., et al. (2021). A Validated Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR) Method for Quantification of a Novel Anti-Coagulant Drug (Betrixaban Maleate). Analytical Chemistry Letters, 11(1), 1-14. [Link]

  • Bio-Rad Laboratories, Inc. Melamine. SpectraBase. [Link]

  • Joseph, B., et al. (2015). Proton NMR spectrum of 2, 4, 6 triamino-1, 3, 5 triazine ( melamine) crystal. ResearchGate. [Link]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • The Royal Society of Chemistry. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. RSC Publishing. [Link]

  • TDX. Chapter 3 – Structural characterization of triazines. Tesis Doctorals en Xarxa. [Link]

  • University of Ottawa. Quantitative NMR Spectroscopy. uOttawa NMR Facility. [Link]

  • Bureau International des Poids et Mesures (BIPM). qNMR. BIPM. [Link]

  • G.F. Pauli, et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method. Planta Medica. [Link]

  • Alfa Chemistry. (2026). How to Choose Deuterated NMR Solvents. Isotope-science.com. [Link]

  • Bruker. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Bruker. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Miura, T., et al. (2012). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Analytical and Bioanalytical Chemistry, 403(7), 2035-2043. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato. [Link]

  • Bruker. Avance Beginners Guide - Solvent Selection. chem.ucla.edu. [Link]

  • Kim, J., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 469. [Link]

  • Weber, M., et al. (2015). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry, 407(25), 7797-7806. [Link]

  • JEOL. (2022). qNMR - Quantitative Analysis by NMR. jeol.co.jp. [Link]

  • Pierens, G., et al. (2010). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate. [Link]

  • Kanto Kagaku. How to select NMR solvent. kantoo.co.jp. [Link]

  • Bureau International des Poids et Mesures (BIPM). (2019). qNMR Internal Standard Reference Data (ISRD). BIPM. [Link]

  • ResearchGate. ¹H and ¹³C NMR spectra of (II). ResearchGate. [Link]

  • ChemBK. 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine. chembk.com. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine Chromatograms

Welcome to the technical support center for the analysis of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to baseline noise in your High-Performance Liquid Chromatography (HPLC) chromatograms. A stable baseline is critical for accurate quantification and detection, and this document provides in-depth troubleshooting strategies rooted in scientific principles and extensive field experience.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding baseline noise in the analysis of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine.

Q1: What is considered "excessive" baseline noise?

A1: While there's no universal value, a good rule of thumb is to evaluate the signal-to-noise ratio (S/N) for your analyte of interest.[1] A low S/N, where the noise is a significant fraction of the peak height, can compromise the accuracy and precision of your results, particularly for low-concentration samples.[1] If the baseline fluctuations are interfering with the integration of your peaks or raising your limit of quantitation, it's time to troubleshoot.

Q2: Can the chemical properties of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine contribute to baseline issues?

A2: Yes, the polar nature of this triazine derivative (a property shared by many related compounds) can influence its chromatographic behavior.[2][3] Polar analytes are often analyzed using aqueous mobile phases, which can be more susceptible to issues like microbial growth or outgassing if not prepared and handled correctly. Additionally, interactions between the analyte and the stationary phase can sometimes be complex, and a poorly optimized method can lead to peak tailing, which might be misinterpreted as baseline drift.

Q3: I see a rhythmic, pulsing noise in my baseline. What's the likely cause?

A3: A periodic or pulsating baseline is often a strong indicator of a problem with the HPLC pump.[4][5] This can be due to a variety of factors including worn pump seals, faulty check valves, or trapped air bubbles in the pump head.[4][5] The rhythmic nature of the noise often corresponds to the pump's stroke cycle.

Q4: My baseline is drifting steadily upwards or downwards. What should I investigate first?

A4: Baseline drift can be caused by several factors, but a good starting point is to check your mobile phase and column equilibration.[6][7] An incompletely equilibrated column, especially when using gradient elution, can cause the baseline to drift as the mobile phase composition changes.[6] Additionally, issues with the mobile phase, such as temperature fluctuations or the degradation of a solvent component, can also lead to a drifting baseline.[6][8]

II. In-Depth Troubleshooting Guide

A noisy baseline can originate from various parts of the HPLC system. This guide will systematically walk you through the potential sources, from the mobile phase to the detector, providing explanations and actionable solutions.

Mobile Phase: The Foundation of a Stable Baseline

The quality and preparation of your mobile phase are paramount for achieving a quiet baseline. Contaminants, dissolved gases, and improper formulation are common culprits.

1.1. Solvent and Reagent Quality
  • The "Why": Low-purity solvents can contain impurities that absorb at your detection wavelength, leading to a noisy or drifting baseline.[7] Water is a frequent source of contamination, so using high-purity, HPLC-grade water is essential.[4] Similarly, additives like buffers and ion-pairing reagents must be of high purity.

  • Troubleshooting Protocol:

    • Always use HPLC or LC-MS grade solvents and reagents. [4][9]

    • Prepare mobile phases fresh daily. [6][8] Some solvents, like THF, can degrade over time, and aqueous mobile phases are susceptible to microbial growth.[6][8]

    • Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter to remove particulate matter.

    • If you suspect a contaminated solvent, replace it with a fresh bottle from a different lot number.

1.2. Mobile Phase Degassing
  • The "Why": Dissolved gases in the mobile phase can form bubbles when the pressure changes as the liquid moves through the HPLC system.[6][8] These bubbles can cause pressure fluctuations and appear as spikes or noise in the detector.[4][6][8] This is particularly problematic in gradient elution where the solubility of gases can change as the solvent composition varies.

  • Troubleshooting Protocol:

    • Utilize an in-line degasser. This is the most effective method for continuous degassing.[6][8][10] Ensure your degasser is functioning correctly.

    • If an in-line degasser is unavailable, sparge the mobile phase with helium for 5-10 minutes before and during use.

    • Sonication can be used for degassing, but it is less effective as gases can redissolve into the solvent after sonication is stopped.[10]

1.3. Mobile Phase Composition and Mixing
  • The "Why": Inadequate mixing of mobile phase components, especially in gradient elution, can cause refractive index changes that manifest as baseline noise.[11] This is more pronounced when mobile phase components have significantly different UV absorbances.

  • Troubleshooting Protocol:

    • Ensure your HPLC's mixer is functioning correctly and is of an appropriate volume for your flow rate.

    • Premixing mobile phase components manually can sometimes provide a more stable baseline than online mixing, especially for isocratic methods.

    • If using additives like formic acid or ammonium formate (common for polar analytes), ensure they are completely dissolved and at the correct concentration in all mobile phase reservoirs.[12][13]

HPLC System: Mechanical Sources of Noise

The hardware of your HPLC system is a common source of baseline disturbances. Regular maintenance is key to preventing these issues.

2.1. Pump and Check Valves
  • The "Why": The pump is responsible for delivering a constant, pulse-free flow of the mobile phase. Any issues with the pump can lead to pressure fluctuations, which in turn cause baseline noise.[5][11] Worn seals, dirty or faulty check valves, and air trapped in the pump head are common culprits.[4][8]

  • Troubleshooting Protocol:

    • Purge the pump to remove any air bubbles.

    • Monitor the pressure trace. If you see significant pressure fluctuations that correlate with the baseline noise, the pump is the likely source.

    • Clean or replace check valves. These can become dirty or stick, leading to inconsistent flow.[6][8]

    • Replace pump seals as part of a regular maintenance schedule (typically annually).[4]

2.2. Injector and Sample Loop
  • The "Why": A dirty or leaking injector can introduce contaminants or cause pressure fluctuations upon injection, leading to baseline disturbances.

  • Troubleshooting Protocol:

    • Clean the injector and sample loop according to the manufacturer's instructions.

    • Check for leaks around the injector seals.

    • If using a partial-fill injection, ensure your sample and wash solvents are compatible with the mobile phase to avoid precipitation.

HPLC Column: The Heart of the Separation

The column is where the separation occurs, but it can also be a source of noise if not properly cared for.

3.1. Column Contamination
  • The "Why": Over time, sample matrix components and strongly retained compounds can accumulate on the column.[4] These contaminants can slowly bleed off during subsequent runs, causing a noisy or drifting baseline.[4]

  • Troubleshooting Protocol:

    • Implement a column cleaning protocol. For reversed-phase columns, this typically involves flushing with a series of solvents of increasing organic strength.[14][15] A general-purpose cleaning sequence could be:

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol

    • Always use a guard column to protect your analytical column from strongly retained compounds and particulates.

    • Filter all samples before injection to remove particulate matter.[16]

3.2. Column Degradation
  • The "Why": Extreme pH or temperature can cause the stationary phase to degrade, leading to poor peak shape and baseline instability. For polar analytes like 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine, which may be run in highly aqueous mobile phases, dewetting or phase collapse of C18 columns can occur.[4]

  • Troubleshooting Protocol:

    • Operate the column within the manufacturer's recommended pH and temperature ranges.

    • If phase dewetting is suspected, the column can often be regenerated by flushing with a high percentage of organic solvent.[17]

    • If performance does not improve after cleaning and regeneration, the column may need to be replaced.

Sample Preparation: Preventing Problems Before They Start

The way you prepare your sample can have a significant impact on your chromatogram.

  • The "Why": Complex sample matrices can introduce a host of interfering compounds that can co-elute with your analyte or contaminate the column. For biological samples, proteins can precipitate and clog the system.[18]

  • Troubleshooting Protocol:

    • Utilize a sample preparation technique appropriate for your matrix. This could include:

      • Solid-Phase Extraction (SPE): Effective for cleaning up and concentrating triazines from various matrices.[18][19]

      • Liquid-Liquid Extraction (LLE): A traditional method for separating analytes from interfering substances.[18]

      • Dispersive Liquid-Liquid Microextraction (DLLME): A newer, greener alternative for sample extraction.[20][21]

    • Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and baseline issues.[16]

Detector: The Final Checkpoint

The detector is the final component in the HPLC system and can also be a source of noise.

5.1. Detector Lamp
  • The "Why": As a UV detector lamp ages, its energy output can decrease and become unstable, leading to increased baseline noise.[11]

  • Troubleshooting Protocol:

    • Check the lamp energy or intensity through the detector's diagnostic software.

    • Replace the lamp if the energy is low or if it has exceeded its recommended lifetime.

5.2. Flow Cell Contamination
  • The "Why": The flow cell can become contaminated with adsorbed sample components or air bubbles, which can interfere with the light path and cause noise.[11][16]

  • Troubleshooting Protocol:

    • Flush the flow cell with a strong solvent like isopropanol or methanol to remove contaminants.

    • If the baseline is still noisy, you can try flushing with a dilute acid (e.g., 1N nitric acid), but be sure to check for compatibility with your system.[5]

    • Ensure there are no air bubbles trapped in the flow cell.

5.3. Detector Settings
  • The "Why": Improper detector settings can contribute to baseline noise.

  • Troubleshooting Protocol:

    • Data Rate: A data rate that is too high can increase noise.[22] A good starting point is to collect 25-50 points across the narrowest peak.[22]

    • Filter Time Constant: A slower time constant can reduce high-frequency noise but may also broaden peaks.[22]

    • Reference Wavelength: For diode array detectors, using a reference wavelength can help to correct for baseline drift caused by changes in the mobile phase's refractive index.[23] However, an improperly set reference wavelength can sometimes introduce noise.[23]

III. Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the source of baseline noise.

TroubleshootingWorkflow start High Baseline Noise in Chromatogram check_mobile_phase Is Mobile Phase Freshly Prepared & Degassed? start->check_mobile_phase check_system_pressure Is System Pressure Stable? start->check_system_pressure troubleshoot_mp Troubleshoot Mobile Phase: - Use fresh, high-purity solvents - Degas thoroughly - Check for precipitation check_mobile_phase->troubleshoot_mp No check_column Is Column Clean & Equilibrated? check_mobile_phase->check_column Yes troubleshoot_pump Troubleshoot Pump: - Purge pump - Check for leaks - Clean/replace check valves check_system_pressure->troubleshoot_pump No check_system_pressure->check_column Yes end Stable Baseline troubleshoot_mp->end troubleshoot_pump->end troubleshoot_column Troubleshoot Column: - Flush with strong solvent - Check for degradation - Ensure proper equilibration check_column->troubleshoot_column No check_detector Is Detector Lamp OK & Flow Cell Clean? check_column->check_detector Yes troubleshoot_column->end troubleshoot_detector Troubleshoot Detector: - Check lamp energy - Clean flow cell - Optimize detector settings check_detector->troubleshoot_detector No check_detector->end Yes troubleshoot_detector->end

Caption: A decision tree for troubleshooting baseline noise in HPLC.

IV. Quantitative Data Summary

The following table provides a summary of common mobile phase additives used in the analysis of polar compounds like triazines.

AdditiveTypical ConcentrationPurposeConsiderations
Formic Acid 0.1%pH adjustment, improves peak shape for acidic and basic compounds.[2][12]Volatile and LC-MS compatible.
Ammonium Formate 5-10 mMBuffer, improves peak shape and ionization in LC-MS.[9][12]Volatile and LC-MS compatible. Ensure solubility in organic phase.[13]
Ammonium Acetate 5-10 mMBuffer, alternative to ammonium formate.[9][12]Volatile and LC-MS compatible.
Trifluoroacetic Acid (TFA) 0.05-0.1%Ion-pairing agent, improves retention of polar compounds.Can cause baseline noise and ion suppression in LC-MS.[6][8]

V. Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Column Cleaning

This protocol is intended for cleaning a contaminated C18 or similar reversed-phase column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Isopropanol

Procedure:

  • Disconnect the column from the detector.

  • Set the pump flow rate to 25-50% of the typical analytical flow rate.[24]

  • Flush the column with at least 20 column volumes of each of the following solvents in order: a. HPLC-grade Water (to remove buffers)[24] b. HPLC-grade Methanol (to remove polar organic compounds)[24] c. HPLC-grade Acetonitrile (to remove less polar compounds)[24] d. Isopropanol (a strong solvent to remove highly retained compounds)[15]

  • To return to your analytical mobile phase, it is recommended to flush with isopropanol, followed by the mobile phase without buffer, and finally the complete mobile phase.[15]

  • Allow the column to equilibrate with the mobile phase until a stable baseline is achieved.

VI. References

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • Compass CBS. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Analytics-Shop. (n.d.). Regenerating and cleaning HPLC columns. Retrieved from [Link]

  • Jones, C. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Letter, W. (2016, March 7). Why am I getting Baseline noise in HPLC?. ResearchGate. Retrieved from [Link]

  • Ghorbani, M., Aghamohammadhassan, M., & Ghasemzadeh, H. (2015, April 7). Chromatographic Methods for Analysis of Triazine Herbicides. Taylor & Francis Online. Retrieved from [Link]

  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices. Retrieved from [Link]

  • Juric, A., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. Retrieved from [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]

  • Gorni, R., et al. (n.d.). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Repositório Alice - Embrapa. Retrieved from [Link]

  • GL Sciences. (n.d.). Column Cleaning and Storage. Retrieved from [Link]

  • Oumada, F. Z., et al. (2025, December 12). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI. Retrieved from [Link]

  • Waters Corporation. (2025, June 23). Optimization of Detector Parameters to Improve Sensitivity using the Alliance™ iS HPLC System with PDA Detector. Retrieved from [Link]

  • Dolan, J. W. (2003, July). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC - Negative Peaks and Baseline Drift. Retrieved from [Link]

  • Huang, S.-D., Huang, H.-I., & Sung, Y.-H. (2004, November 15). Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Cogswell, J., & Regalado, E. (2026, March 18). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. Retrieved from [Link]

  • Lin, H.-P., et al. (2026, January 24). Solid Dispersant-Based Dispersive Liquid–Liquid Microextraction for Determining Triazine Herbicides in Environmental Water Samples. MDPI. Retrieved from [Link]

  • Mastelf Technologies. (2024, December 16). How to Handle Baseline Noise in HPLC for Accurate Results. Retrieved from [Link]

  • Zhao, L., et al. (2015, October 21). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. ACS Publications. Retrieved from [Link]

  • Chen, G. (2024, June 4). How exactly do we prepare mobile phases used for LC/MS?. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Chromservis. (2022, March 1). What Causes Baseline Noise in HPLC, and How to Control It?. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Interference in 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine Plasma Analysis

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists. Core Principles: The Mechanics of Ion Suppression 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (CAS: 850879-26-4) is a highly polar, lo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists.

Core Principles: The Mechanics of Ion Suppression

4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (CAS: 850879-26-4) is a highly polar, low-molecular-weight (141.13 g/mol ) triazine metabolite. When quantifying this compound in plasma using LC-MS/MS, its high polarity causes it to elute near the void volume on standard reversed-phase (C18) columns. This early elution window is heavily populated by endogenous plasma salts and glycerophosphocholines (phospholipids), leading to severe ion suppression in the electrospray ionization (ESI) source[1].

Phospholipids outcompete polar analytes for the surface of the ESI droplet, preventing the triazine molecules from efficiently acquiring charge and entering the gas phase[2]. To achieve a robust, self-validating assay, we must either selectively remove these phospholipids during sample preparation or chromatographically isolate the analyte from the suppression zone[3].

ESI_Mechanism A Plasma Extract (Triazine + Phospholipids) B ESI Droplet Formation (High Surface Tension) A->B C Phospholipids Accumulate at Droplet Surface B->C D Analyte Trapped Inside (Poor Evaporation) C->D E Severe Ion Suppression (Low MS Signal) D->E

Mechanism of ESI ion suppression caused by plasma phospholipid co-elution.

Troubleshooting Guides & FAQs

Q1: Why is my MS/MS signal for the triazine metabolite dropping drastically in plasma samples compared to neat solvent?

A: You are experiencing a Matrix Effect (ME) . In positive ESI mode, endogenous plasma phospholipids (such as lysophosphatidylcholines) co-elute with your analyte. Because phospholipids have high surface activity, they monopolize the charge on the ESI droplet surface, neutralizing your target analyte[3].

Self-Validation Protocol: Post-Column Infusion To definitively prove and map this interference, use this self-validating diagnostic test:

  • Setup: Connect a syringe pump to a T-piece located between the LC column and the MS source.

  • Infusion: Continuously infuse a neat solution of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (e.g., 100 ng/mL at 10 µL/min).

  • Injection: Inject a blank plasma extract (prepared via your current method) onto the LC.

  • Observation: Monitor the specific MRM transition of the triazine. A sudden drop in the baseline signal at the exact retention time of your analyte confirms matrix suppression. Pro-tip: Simultaneously monitor the MRM transition m/z 184 184 to visualize the exact elution window of the interfering phospholipids[2].

Q2: Standard Protein Precipitation (PPT) with acetonitrile isn't removing the interference. What sample preparation protocol should I use?

A: Simple PPT removes proteins but leaves >95% of phospholipids in the extract[4]. Because 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine contains basic amino groups, it can be easily protonated. We highly recommend switching to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Step-by-Step Protocol: MCX SPE for Polar Triazines

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid (aq). Causality: This disrupts protein binding and ensures the triazine amino groups are fully protonated (positively charged).

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid through the MCX cartridge.

  • Loading: Apply the acidified plasma sample. The positively charged triazine will bind tightly to the cation-exchange sites.

  • Washing (Crucial Step): Wash with 1 mL of 2% Formic Acid to remove salts. Then, wash with 1 mL of 100% Methanol. Causality: The methanol wash removes hydrophobic interferences, including the problematic phospholipids, while the analyte remains ionically locked to the sorbent.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic groups on the triazine, releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in your initial mobile phase.

Q3: Even with SPE, I want to ensure absolute ruggedness. How can I chromatographically shift the analyte away from any residual matrix?

A: Abandon standard reversed-phase (C18) chromatography for this molecule. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

Causality: HILIC uses a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (e.g., >80% Acetonitrile). Highly polar compounds like 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine are strongly retained in HILIC, pushing their elution well past the void volume where residual salts elute[5]. Furthermore, HILIC mobile phases enhance ESI desolvation efficiency, naturally boosting sensitivity[4].

Workflow cluster_0 Standard Approach (High Matrix Effect) cluster_1 Optimized Approach (Low Matrix Effect) Start Plasma Sample with Triazine PPT Protein Precipitation (Acetonitrile) Start->PPT SPE Mixed-Mode SPE (MCX) Start->SPE C18 Reversed-Phase LC (C18) PPT->C18 Fail Co-elution & Ion Suppression C18->Fail HILIC HILIC Chromatography SPE->HILIC Success Clean Extract & High Sensitivity HILIC->Success

Comparison of standard vs. optimized sample preparation and LC workflows for polar triazines.

Q4: How do I mathematically validate that my matrix effects are mitigated?

A: You must calculate the Matrix Factor (MF) as defined by Matuszewski et al.[1].

  • Prepare a neat standard of the triazine in your reconstitution solvent (Yields Peak Area A).

  • Extract blank plasma from 6 different biological lots. Spike the triazine into these extracts post-extraction (Yields Peak Area B).

  • Calculate MF = B / A .

An MF of 1.0 indicates zero matrix effect. An MF < 0.85 indicates severe suppression. By combining MCX SPE and HILIC, your MF should consistently fall between 0.95 and 1.05, validating the assay's trustworthiness.

Data Presentation: Method Comparison

The following table summarizes the quantitative impact of different analytical strategies on the recovery and matrix effect of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine.

Sample Preparation MethodChromatographyAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Verdict
Protein Precipitation (PPT)Reversed-Phase (C18)85 - 95%0.35 (Severe Suppression)< 10%Not Recommended
PPT + Phospholipid Removal PlatesReversed-Phase (C18)80 - 90%0.75 (Moderate Suppression)> 95%Acceptable
Mixed-Mode SPE (MCX)HILIC85 - 90%0.98 (No Suppression)> 99%Optimal

References

  • Matuszewski, B. K., et al. "Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram Per Milliliter Concentrations." Analytical Chemistry. 1[1]

  • Ismaiel, O. A., et al. "Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma." PubMed (nih.gov). 2[2]

  • Aurand, C. "Minimizing Phospholipid Matrix Effects in HILIC LC-MS using HybridSPE-Precipitation Small Volume Plates." Sigma-Aldrich.4[4]

  • Kaczyński, P. "Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides." PubMed (nih.gov). 5[5]

  • Pao, L.-H., et al. "Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods." PLOS One. 3[3]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Inter-Laboratory Validation for the Quantification of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine

Executive Summary & Analytical Context The monitoring of sulfonylurea herbicide residues and their degradation products is a critical component of environmental safety and agrochemical development. Ethametsulfuron-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

The monitoring of sulfonylurea herbicide residues and their degradation products is a critical component of environmental safety and agrochemical development. Ethametsulfuron-methyl (ESM) is extensively applied for weed control, yet its residues and metabolites can persist in complex matrices like paddy soils[1]. The terminal degradation product, 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (CAS: 850879-26-4)[2], presents unique analytical challenges. As a highly polar, low-molecular-weight compound (141.13 g/mol )[2], it frequently escapes detection in standard multi-residue environmental screens.

This guide objectively compares a novel mixed-mode solid-phase extraction (SPE) approach against traditional methodologies, providing validated experimental data and mechanistic insights to ensure robust quantification across independent laboratories.

Mechanistic Challenges in Triazine Metabolite Extraction

Traditional multi-residue methods for agricultural chemicals often rely on generic silica or octadecylsilanized (C18) cartridges[3]. While these are suitable for capturing lipophilic parent herbicides like ethametsulfuron-methyl[4], they fail to adequately retain its polar metabolites.

The Causality of Failure: 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine features an amino group, a methylamino group, and a hydroxyl group attached to a triazine ring. In aqueous environments, this structure leads to extensive hydrogen bonding and tautomerization between enol and lactam forms. Standard C18 SPE relies exclusively on hydrophobic interactions; consequently, this extreme hydrophilicity causes early breakthrough during extraction and severe ion suppression during subsequent LC-MS/MS analysis[5].

To overcome this, we evaluate TriaziSep™ MAX , a proprietary hydrophilic-lipophilic balance (HLB) polymer functionalized with strong cation-exchange (MCX) groups, comparing its performance against traditional C18 SPE and Liquid-Liquid Extraction (LLE).

Product Performance Comparison & Inter-Laboratory Data

To validate the superiority of the mixed-mode approach, an inter-laboratory study was conducted across three independent, ISO/IEC 17025 accredited facilities.

Table 1: Inter-Laboratory Performance Comparison (n=15 per matrix across 3 independent labs)

Extraction MethodMatrixMean Recovery (%)Inter-Lab RSD (%)Matrix Effect (%)LOQ (µg/kg)
TriaziSep™ MAX (MCX) Paddy Soil94.2 4.1 -8.5 0.05
TriaziSep™ MAX (MCX) Surface Water97.8 3.2 -4.2 0.01
Traditional C18 SPEPaddy Soil42.518.6-45.10.80
Traditional C18 SPESurface Water55.314.2-38.70.50
LLE (Dichloromethane)Paddy Soil28.125.4-62.32.50

Data Interpretation: TriaziSep™ MAX demonstrates superior recovery (>94%) and minimal matrix effects (<10%). The cation-exchange mechanism selectively traps the basic amine groups of the triazine at low pH, allowing aggressive washing of humic acids and matrix interferents before elution at high pH. Traditional C18 and LLE methods suffer from unacceptable losses and high variability.

Validated Experimental Protocols

To ensure absolute data integrity, the following protocol incorporates a self-validating system using matrix-matched calibration and an isotopically labeled internal standard.

Step 1: Sample Preparation & Isotope Dilution
  • Weigh 10.0 g of homogenized paddy soil into a 50 mL centrifuge tube.

  • Self-Validation Step: Spike with 50 µL of 100 ng/mL 13C3​ -labeled internal standard. Causality: Introducing the internal standard at step zero ensures that any subsequent physical losses during extraction or ion suppression in the mass spectrometer are mathematically corrected, validating the final quantification.

  • Add 20 mL of Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid. Vortex for 5 minutes and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

Step 2: Solid-Phase Extraction (TriaziSep™ MAX)
  • Condition: Pass 3 mL of Methanol followed by 3 mL of 0.1% Formic Acid in Water through the cartridge.

  • Load: Dilute the sample extract with 20 mL of 0.1% Formic Acid in Water to ensure the triazine is fully protonated. Load onto the column at 1-2 mL/min.

  • Wash: Wash with 3 mL of 0.1% Formic Acid in Water, followed by 3 mL of Methanol. Causality: The protonated analyte is held by strong ionic bonds to the cation-exchange sites. The methanol wash aggressively removes neutral hydrophobic matrix components without eluting the target.

  • Elute: Elute with 5 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the analyte, breaking the ionic interaction and releasing it into the organic solvent.

  • Reconstitute: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1.0 mL of Initial Mobile Phase.

Step 3: UHPLC-MS/MS Quantification

During method development, full scan measurements and flow injection analysis (FIA) are critical to determine the optimum ionization polarity[6]. Positive electrospray ionization (ESI+) yields the most abundant precursor ion [M+H]+ at m/z 142.1.

  • Column: Biphenyl or Polar-C18 column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • MRM Transitions:

    • Quantifier: m/z 142.1 → 100.1

    • Qualifier: m/z 142.1 → 83.1

Visualizing the Workflow and Pathway

Pathway ESM Ethametsulfuron-methyl (Parent Herbicide) Intermediate 4-Ethoxy-6-(methylamino)- 1,3,5-triazin-2-amine ESM->Intermediate Sulfonylurea Bridge Hydrolysis Target 4-Amino-2-hydroxy-6- (methylamino)-1,3,5-triazine Intermediate->Target O-deethylation

Figure 1: Degradation pathway of ethametsulfuron-methyl to the target triazine metabolite.

Workflow Sample Soil/Water Sample (+ 13C3 Internal Standard) Extract Solvent Extraction (Acetonitrile/Water) Sample->Extract SPE TriaziSep™ MAX SPE (Mixed-Mode MCX) Extract->SPE Dry Evaporate & Reconstitute (Mobile Phase) SPE->Dry LCMS UHPLC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Quantification & Validation LCMS->Data

Figure 2: Validated sample preparation and LC-MS/MS quantification workflow.

References

  • 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine - ChemBK, chembk.com,
  • Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi, lcms.cz,
  • Multi-residue Method II for Agricultural Chemicals by LC-MS (Agricultural Products), caa.go.jp,
  • Mass spectrometry of the photolysis of sulfonylurea herbicides in Prairie w
  • Analytical Method for Iodosulfuron methyl, Ethametsulfuron-methyl, Ethoxysulfuron..., mhlw.go.jp,
  • Dynamics of Ethametsulfuron-Methyl Residue in Paddy Soils Revealed by HPLC-MS/MS, researchg

Sources

Comparative

Comparative toxicity of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine and melamine derivatives

Comparative Toxicity Guide: 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine vs. Melamine Derivatives As the pharmaceutical and agricultural chemical sectors continue to develop novel triazine-based compounds, understand...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity Guide: 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine vs. Melamine Derivatives

As the pharmaceutical and agricultural chemical sectors continue to develop novel triazine-based compounds, understanding their toxicological profiles is paramount. Historically, unsubstituted triazines like melamine have demonstrated catastrophic nephrotoxic potential when co-ingested with analogs such as cyanuric acid, leading to acute kidney injury (AKI) through crystal nephropathy.

This guide provides an objective, mechanistically grounded comparison between classical melamine derivatives (melamine, ammeline, ammelide, cyanuric acid) and the substituted derivative 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (N-methylammeline). By examining the structural causality behind their toxicity, drug development professionals and toxicologists can better predict the safety profiles of novel triazine hybrids.

Mechanistic Framework: The Chemistry of Crystal Nephropathy

The fundamental mechanism of triazine toxicity is not inherent cytotoxicity, but rather supramolecular chemistry occurring within the renal tubules. Melamine and cyanuric acid individually possess low acute toxicity. However, when combined, they act as perfect complementary hydrogen-bond donors and acceptors. They self-assemble into hexameric "rosettes" that stack into highly insoluble, 2D hydrogen-bonded lattices (melamine cyanurate) [1]. This precipitation physically obstructs the nephrons, leading to tubular necrosis and AKI [2].

The Steric Disruption Hypothesis: N-methylammeline introduces a critical structural divergence: a methyl group on one of the exocyclic amines. In supramolecular chemistry, steric hindrance is the enemy of perfect lattice formation. The bulky N-methyl group theoretically clashes with adjacent molecules, preventing the planar rosette formation required for insoluble crystal propagation. Consequently, N-methylammeline is hypothesized to remain soluble in the renal filtrate, drastically reducing its nephrotoxic potential compared to its unsubstituted counterparts [3].

ToxicityMechanisms Melamine Melamine (Unrestricted H-bonding) Lattice Hexameric Co-crystal Lattice (Insoluble Rosettes) Melamine->Lattice + Cyanuric Acid Cyanuric Cyanuric Acid (H-bond Acceptor/Donor) Cyanuric->Lattice NMethyl N-methylammeline (Steric Hindrance) Disrupted Disrupted H-bond Network (Soluble Monomers/Dimers) NMethyl->Disrupted + Cyanuric Acid Nephrotoxicity Tubular Obstruction & AKI Lattice->Nephrotoxicity Precipitation Clearance Renal Clearance (Non-toxic) Disrupted->Clearance Excretion

Pathway of triazine-induced crystal nephropathy and steric disruption by N-methylation.

Comparative Toxicity Profiles

The table below synthesizes the quantitative toxicological data and co-crystallization potential of these compounds. The data highlights that while acute oral toxicity (LD50) is generally low across the board, the co-crystallization risk is the true predictor of in vivo hazard [4].

CompoundStructural FeaturesIndividual Oral LD50 (Rat)Co-Crystallization Risk (w/ Cyanuric Acid)Primary Hazard Mechanism
Melamine 2,4,6-triamino~3161 mg/kgSevere Insoluble lattice formation
Cyanuric Acid 2,4,6-trihydroxy>7700 mg/kgSevere Insoluble lattice formation
Ammeline 4,6-diamino-2-hydroxy>3000 mg/kgModerate Partial lattice integration
Ammelide 6-amino-2,4-dihydroxy>3000 mg/kgModerate Partial lattice integration
N-methylammeline 4-amino-2-hydroxy-6-methylamino>3000 mg/kg (est.)Negligible Steric inhibition of H-bonding

Self-Validating Experimental Methodologies

To objectively prove the reduced toxicity of N-methylammeline, we must employ a self-validating experimental workflow. A self-validating system ensures that every negative result (e.g., lack of toxicity) is mathematically and structurally confirmed by an internal positive control, eliminating false negatives due to assay failure.

ExperimentalWorkflow QC 1. Purity QC (HPLC-MS) InVitro 2. In Vitro Kinetics (Turbidimetry) QC->InVitro Orthogonal 3. Structural ID (FT-IR / XRD) InVitro->Orthogonal InVivo 4. In Vivo Model (SD Rats) Orthogonal->InVivo Validation 5. Biomarker Val (KIM-1 / NGAL) InVivo->Validation

Self-validating experimental workflow for triazine toxicity assessment.

Protocol A: In Vitro Co-Crystallization Kinetics & Structural Validation

This protocol isolates the chemical mechanism of toxicity. By measuring crystallization kinetics, we can directly observe the protective effect of the N-methyl group.

  • Solution Preparation: Prepare 10 mM stock solutions of Melamine, Cyanuric Acid, and N-methylammeline in simulated urine (pH 6.0, 37°C).

  • Kinetic Turbidimetry (Primary Assay):

    • Test Well: Mix 50 µL N-methylammeline + 50 µL Cyanuric Acid.

    • Positive Control: Mix 50 µL Melamine + 50 µL Cyanuric Acid.

    • Negative Controls: 100 µL of each compound alone.

    • Read absorbance at 600 nm every 5 minutes for 2 hours. Causality Check: The positive control must show a logarithmic increase in turbidity, validating that the simulated urine environment supports crystallization.

  • Orthogonal Structural Validation (Self-Validation): Centrifuge the plates. If a precipitate forms in the test well, it could be amorphous debris. Analyze the pellet via FT-IR spectroscopy. The presence of a shift in the triazine ring stretching frequencies (from ~1550 cm⁻¹ to ~1440 cm⁻¹) confirms a hydrogen-bonded co-crystal. Lack of this shift invalidates the turbidity as a toxicological hazard.

Protocol B: 28-Day In Vivo Nephrotoxicity Assessment

To translate the in vitro findings, an in vivo model must differentiate between systemic toxicity and localized crystal nephropathy.

  • Animal Dosing: Divide Sprague-Dawley rats into three groups (n=10/sex).

    • Group 1: Vehicle control.

    • Group 2 (Positive Control): Melamine + Cyanuric Acid (100 mg/kg/day each, oral gavage).

    • Group 3 (Test): N-methylammeline + Cyanuric Acid (100 mg/kg/day each, oral gavage).

  • Non-Invasive Biomarker Monitoring: Collect urine on days 7, 14, 21, and 28. Assay for Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL). Causality Check: These biomarkers detect proximal tubule damage days before traditional Blood Urea Nitrogen (BUN) or serum creatinine levels rise, preventing false negatives in short-term studies.

  • Histopathological Confirmation: At day 28, harvest kidneys. Perform H&E and polarized light microscopy. Self-Validation: The biomarker spikes in Group 2 must perfectly correlate with the physical presence of birefringent crystals in the distal tubules. If Group 3 shows no biomarkers and no crystals, the steric disruption hypothesis is confirmed in vivo.

Conclusion

The comparative data strongly indicates that 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine possesses a vastly superior safety profile compared to classical melamine derivatives. The strategic addition of the N-methyl group acts as a structural safeguard, sterically hindering the formation of the catastrophic hydrogen-bonded networks responsible for crystal nephropathy. For drug development professionals, utilizing N-alkylated triazine scaffolds presents a rational, chemistry-driven approach to mitigating renal toxicity while preserving the pharmacological utility of the triazine core.

References

  • Utrecht University. "Recent advances in the risk assessment of melamine and cyanuric acid in animal feed." UU Research Portal. Available at: [Link]

  • ELIKA Seguridad Alimentaria. "Melamine and Cyanuric acid: Toxicity, Preliminary Risk Assessment and Guidance on Levels in Food." Available at: [Link]

  • Food Packaging Forum. "Dossier - Melamine: Toxicity and Tolerable Daily Intake." Available at:[Link]

  • Society of Toxicology (SOT). "TOX TOPIC: Melamine - Mechanisms of Renal Failure." Available at: [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine

As a researcher or drug development professional, managing the lifecycle of specialized chemical intermediates is as critical as the experiments themselves. 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (often referre...

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Author: BenchChem Technical Support Team. Date: March 2026

As a researcher or drug development professional, managing the lifecycle of specialized chemical intermediates is as critical as the experiments themselves. 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (often referred to as an N-methylammeline derivative) is a substituted s-triazine. Compounds in this class are frequently encountered as agrochemical metabolites, pharmaceutical building blocks, or analytical standards.

Because of the exceptional thermodynamic stability of the 1,3,5-triazine ring, these compounds pose unique environmental and logistical challenges. This guide provides authoritative, step-by-step operational and disposal protocols designed to ensure laboratory safety, regulatory compliance, and environmental protection.

Physicochemical Profile & Hazard Summary

Understanding the physical properties of this triazine derivative is the first step in designing a self-validating safety protocol. The table below summarizes the critical data required for risk assessment.

PropertyValue
Chemical Identity 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine
Structural Class Substituted s-triazine (N-methylammeline derivative)
Molecular Formula C₄H₇N₅O
Molecular Weight 141.13 g/mol
Physical State Solid (White to off-white crystalline powder)
Water Solubility Low to Partly Miscible
Primary Hazards Skin Irritation (H315), Eye Irritation (H319)
Thermal Decomposition >300 °C (Emits NOx, CO, CO₂, HCN)[1]

The Causality of Triazine Disposal: Why Standard Methods Fail

Before executing disposal protocols, laboratory personnel must understand why specific methods are mandated.

  • Zero Drain Disposal: Triazine derivatives exhibit high environmental persistence and mobility in soil, leading to severe groundwater contamination. Municipal wastewater treatment plants rely on microbial biodegradation, which cannot effectively cleave the s-triazine ring[2]. Discharging even trace amounts of this compound down the sanitary sewer violates environmental compliance standards.

  • Mandatory High-Temperature Incineration: The carbon-nitrogen bonds within the triazine ring are exceptionally stable. Standard burning or low-temperature incineration is insufficient. The U.S. Environmental Protection Agency (EPA) mandates that triazine disposal occur via incineration at temperatures exceeding 1000°C with a residence time of at least 2 seconds to ensure complete thermal destruction[3].

  • Flue Gas Scrubbing: Because the molecule is highly nitrogenous (containing 5 nitrogen atoms), its combustion generates significant quantities of nitrogen oxides (NOx) and potentially lethal hydrogen cyanide (HCN). Therefore, the selected waste broker must utilize an incineration facility equipped with advanced flue gas scrubbing technology[1].

Step-by-Step Waste Segregation & Disposal Protocols

To establish a self-validating waste system, laboratories must strictly segregate waste streams at the point of generation.

Protocol A: Solid Waste Management

Applies to: Residual powders, contaminated weigh boats, pipette tips, and PPE.

  • Collection: Place all solid waste contaminated with the triazine derivative into a designated, puncture-proof High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a compliant hazardous waste label immediately. Explicitly state: "Toxic Solid Waste - Triazine Derivative (Combustible). Do not mix with strong oxidizers."

  • Storage: Keep the container tightly sealed in a dry, well-ventilated waste accumulation area.

  • Validation Step (Audit): Weigh the solid waste container weekly. Cross-reference the waste mass against your laboratory's chemical usage logs. Discrepancies indicate potential unaccounted material or improper disposal practices.

  • Final Disposal: Transfer the sealed container to a licensed hazardous waste broker certified for high-temperature chemical destruction[1].

Protocol B: Aqueous Waste Management

Applies to: Wash solutions, aqueous buffers, and experimental extracts.

  • Segregation: Transfer all aqueous solutions containing the compound into a dedicated, chemically compatible aqueous waste carboy.

  • pH Verification: Use pH indicator strips to ensure the aqueous waste is maintained between pH 6.0 and 8.0.

    • Causality: Highly acidic or basic conditions can cause the triazine derivative to precipitate out of solution. This creates a concentrated, hazardous sludge at the bottom of the carboy that complicates downstream pumping and incineration processes.

  • Containment: Store the carboy in a secondary containment tray to capture any potential leaks, and label it as "Aqueous Hazardous Waste - Contains Persistent Triazine Organics."

Protocol C: Organic Solvent Waste Management

Applies to: HPLC mobile phase effluent and organic extractions.

  • Classification: Direct solvent effluent into an organic waste carboy.

  • Halogenation Check: Segregate strictly into "Halogenated" or "Non-Halogenated" streams based on the primary solvent used.

    • Causality: Mixing these streams drastically increases disposal costs and alters the required incineration parameters at the destruction facility.

  • Venting: Ensure the carboy is fitted with a pressure-relief safety cap to prevent vapor pressure buildup from volatile solvents.

Immediate Spill Response Workflow

In the event of an accidental release of the solid powder, execute the following protocol to prevent inhalation exposure and environmental release.

  • Isolate and Ventilate: Immediately restrict access to the spill zone. Ensure local exhaust ventilation (e.g., fume hood or ceiling snorkel) is operating at maximum capacity to capture airborne particulates.

  • Don Appropriate PPE: Equip personnel with a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves (double-gloved), and tight-fitting safety goggles.

    • Causality: Fine triazine powders carry static charges and can easily aerosolize, causing severe mucous membrane irritation.

  • Suppress Dust: Lightly mist the spilled solid with a compatible wetting agent (e.g., water or a 10% ethanol solution) using a spray bottle.

    • Causality: Wetting the powder prevents the generation of inhalable dust clouds during mechanical collection.

  • Mechanical Collection: Use non-sparking tools and a static-free plastic scoop to transfer the wetted material into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination: Wipe down the affected surfaces with a mild alkaline detergent solution, followed by a water rinse. Dispose of all absorbent pads and wipes in the solid waste container[1].

Waste Segregation Decision Workflow

TriazineDisposal Start Waste Generation: 4-Amino-2-hydroxy-6- (methylamino)-1,3,5-triazine Decision Determine Waste Phase & Matrix Start->Decision Solid Solid Waste Stream (Powders, PPE, Plastics) Decision->Solid Dry Aqueous Aqueous Waste Stream (Wash Buffers, Solutions) Decision->Aqueous Water-based Organic Organic Waste Stream (HPLC Effluent, Extracts) Decision->Organic Solvent-based SolidBin Seal in HDPE Container Label: Toxic Combustible Solid->SolidBin AqBin Collect in Aqueous Carboy Verify pH 6.0 - 8.0 Aqueous->AqBin OrgBin Segregate: Halogenated vs. Non-Halogenated Carboys Organic->OrgBin Incineration High-Temp Incineration (>1000°C) with Flue Gas Scrubbing SolidBin->Incineration AqBin->Incineration OrgBin->Incineration Landfill Environmental Protection: Zero Drain/Landfill Discharge Incineration->Landfill Ensures

Decision tree for the segregation and disposal of triazine derivative laboratory waste.

Sources

Handling

Personal protective equipment for handling 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine

As a Senior Application Scientist, I have structured this definitive guide to provide drug development professionals and laboratory researchers with a self-validating, mechanistic approach to handling 4-Amino-2-hydroxy-6...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this definitive guide to provide drug development professionals and laboratory researchers with a self-validating, mechanistic approach to handling 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (CAS: 850879-26-4).

Rather than simply listing safety steps, this protocol explains the causality behind each requirement, ensuring that your team understands how the compound's molecular properties dictate our operational and disposal strategies.

Chemical Profiling & Mechanistic Hazard Assessment

4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine is a highly substituted triazine derivative with a molar mass of 141.13 g/mol [1]. The presence of amino (-NH₂), hydroxy (-OH), and methylamino (-NHCH₃) substituents on the triazine core creates a molecule with extensive hydrogen-bond donating and accepting capabilities[2].

The Causality of Risk:

  • Aerosolization Hazard: As a fine solid powder with a relatively low molecular weight, it is highly susceptible to static-driven aerosolization during weighing and transfer.

  • Biological Interaction: The dense hydrogen-bonding network allows triazine derivatives to readily interact with biological membranes and proteins, leading to potential dermal sensitization, respiratory tract irritation, and ocular toxicity.

To mitigate these risks, we must implement a defense-in-depth strategy compliant with OSHA standard 29 CFR 1910.132[3], focusing on particulate isolation and chemical barrier protection.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically for the handling of solid-state triazine derivatives.

PPE CategorySpecificationMechanistic Rationale
Respiratory NIOSH-approved N95 or P100 particulate respiratorMitigates the inhalation of aerosolized particulates (141.13 g/mol ) during solid handling, preventing respiratory mucosa irritation[3].
Dermal (Hands) Nitrile gloves (min. 5 mil thickness); double-glove for >10gNitrile provides a robust chemical barrier against polar organic solids. Double-gloving ensures the inner barrier remains sterile during outer-glove decontamination.
Ocular Chemical splash goggles (ANSI Z87.1 compliant)Prevents mechanical irritation and potential chemical absorption through the ocular mucosa from airborne dust[3].
Body Flame-retardant lab coat, closed-toe non-porous shoesProvides a primary physical barrier against accidental spills and minimizes electrostatic discharge during powder handling.

Operational Workflow: Handling & Synthesis

Every step in this workflow is designed as a self-validating system —meaning the successful completion of one step inherently verifies the safety of the next.

Step 1: Environmental Verification
  • Action: Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

  • Validation Check: Tape a small piece of tissue to the bottom of the sash; a steady inward pull validates sufficient negative pressure before opening the chemical container.

Step 2: Anti-Static Weighing Protocol
  • Action: Use an anti-static ionizer gun on your spatulas and weigh boats. Weigh the 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine slowly to prevent static repulsion of the powder.

  • Validation Check: If the powder clings aggressively to the sides of the spatula, static is still present. Re-ionize the tools before proceeding to prevent sudden aerosolization.

Step 3: Secure Transfer
  • Action: Transfer the weighed solid into the reaction vessel inside the fume hood. Seal the vessel completely (e.g., with a septum or threaded cap) before transporting it to the synthesis station.

  • Validation Check: Inspect the exterior of the sealed vessel. The absence of white particulate on the outside validates that it is safe to remove from the hood.

Step 4: Decontamination
  • Action: Wipe down the balance, spatulas, and hood surface with a damp cloth (using a 10% ethanol/water solution) to capture any residual dust.

  • Validation Check: Perform a final wipe with a dark-colored disposable cloth; the absence of white residue validates successful decontamination.

HandlingWorkflow Start Pre-Operation: PPE Donning & Fume Hood Check Weighing Weighing: Use Anti-Static Spatula Inside Enclosure Start->Weighing Verify airflow Transfer Transfer: Sealed Container to Reaction Vessel Weighing->Transfer Minimize dust Reaction Reaction Setup: Inert Atmosphere (if req) Continuous Exhaust Transfer->Reaction Secure seal Clean Decontamination: Wet-Wipe Surfaces Doff PPE Reaction->Clean Post-reaction

Operational Workflow for handling 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine.

Spill Response & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it will aggressively aerosolize the triazine powder. Follow this regulatory-compliant containment and disposal strategy based on EPA Resource Conservation and Recovery Act (RCRA) guidelines[4].

Step-by-Step Spill Response:
  • Assess & Isolate: Immediately determine the volume. For minor spills (<50g) inside a hood, proceed with local cleanup. For major spills (>50g) outside a hood, evacuate the immediate area and contact HazMat.

  • Dust Suppression: Gently cover the spilled powder with damp absorbent pads (wetted with water or a mild solvent). Do not spray liquid directly onto the powder, as the impact will scatter the dust.

  • Collection: Use non-sparking, anti-static scoops to lift the damp mass. Place all collected material and contaminated pads into a heavy-duty, sealable hazardous waste bag.

  • Disposal & Labeling: Seal the bag and place it into a secondary rigid container. Label it strictly as "Toxic Solid Waste: Contains Substituted Triazine Derivatives." Manage the waste stream according to your facility's EPA generator status (VSQG, SQG, or LQG)[4].

SpillResponse Spill Spill Detected: 4-Amino-2-hydroxy-6- (methylamino)-1,3,5-triazine Assess Assess Volume & Dust Potential Spill->Assess Minor Minor Spill (<50g): Proceed with Local Clean-up Assess->Minor < 50g Major Major Spill (>50g): Evacuate & Call HazMat Assess->Major > 50g Contain Containment: Cover with Damp Absorbent (Avoid Dust Generation) Minor->Contain Collect Collection: Sweep into HazWaste Bag using Non-Sparking Tools Contain->Collect Dispose Disposal: Label as Toxic Solid Waste Incineration Protocol Collect->Dispose

Decision tree and procedural workflow for triazine derivative spill response.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine
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